molecular formula C6H2BrF2I B068294 1-Bromo-3,5-difluoro-2-iodobenzene CAS No. 175278-11-2

1-Bromo-3,5-difluoro-2-iodobenzene

Cat. No.: B068294
CAS No.: 175278-11-2
M. Wt: 318.88 g/mol
InChI Key: KJJGFGWQNCPZBG-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-iodobenzene is a highly versatile and valuable polyhalogenated aromatic building block specifically designed for advanced organic synthesis. Its core research value lies in the strategic ortho-relationship of the bromo and iodo substituents and the meta-positions of the fluorine atoms, which allows for sequential, site-selective metal-halogen exchange and cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The iodine, being highly reactive, can be selectively functionalized first, leaving the bromine as a handle for subsequent derivatization, enabling the efficient construction of complex, multi-substituted benzene scaffolds. The fluorine atoms contribute unique electronic properties, enhance metabolic stability, and can be explored for further functionalization via nucleophilic aromatic substitution. This compound is primarily employed in medicinal chemistry for the synthesis of potential pharmaceutical candidates, particularly in the development of kinase inhibitors, agrochemicals, and materials science for creating novel organic electronic materials and liquid crystals. Its precise substitution pattern makes it an indispensable tool for researchers aiming to systematically study structure-activity relationships (SAR) and for the modular assembly of sophisticated aromatic systems.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJGFGWQNCPZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334028
Record name 1-Bromo-3,5-difluoro-2-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-11-2
Record name 1-Bromo-3,5-difluoro-2-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluoroiodobenzene
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Foundational & Exploratory

"1-Bromo-3,5-difluoro-2-iodobenzene" synthesis from 3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3,5-difluoro-2-iodobenzene from 3,5-difluoroaniline

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a robust, two-step synthetic pathway for the preparation of this compound, a polysubstituted benzene derivative of interest as a building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3,5-difluoroaniline. The initial step involves a high-yield Sandmeyer reaction to convert the aniline into the stable intermediate, 1-bromo-3,5-difluorobenzene. The subsequent and final step accomplishes the regioselective introduction of an iodine atom at the 2-position via a directed ortho-metalation (DoM) strategy. This guide provides detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate reproducible execution in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound from 3,5-difluoroaniline is achieved in two distinct chemical transformations. Direct sequential electrophilic halogenation of 3,5-difluoroaniline is challenging due to the complex interplay of directing effects. The presented strategy circumvents these issues by first replacing the amine functionality with a bromine atom, which then serves as a directing group for the final, regioselective iodination step.

The overall reaction scheme is presented below:

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Directed Ortho-Iodination 3,5-Difluoroaniline 3,5-Difluoroaniline 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 3,5-Difluoroaniline->1-Bromo-3,5-difluorobenzene  1. NaNO₂, HBr, 0-10°C  2. CuBr, HBr This compound This compound 1-Bromo-3,5-difluorobenzene->this compound  1. LDA, THF, -78°C  2. I₂

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

The first step is the conversion of 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene. This is accomplished through a Sandmeyer reaction, a reliable method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[1][2] The process involves two key stages: the diazotization of the aniline, followed by the copper(I) bromide-catalyzed decomposition of the diazonium salt.[1]

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures.[1][2]

A. Diazotization:

  • In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 64.5 g (0.5 mol) of 3,5-difluoroaniline and 210 mL of 48% hydrobromic acid (HBr) (approx. 1.87 mol).[2]

  • Cool the resulting slurry to below 10°C, ideally between 0-5°C, using an ice-salt bath.[1]

  • Prepare a solution of 34.5 g (0.5 mol) of sodium nitrite (NaNO₂) in 60 mL of water.[1]

  • Add the NaNO₂ solution dropwise to the stirred aniline slurry, ensuring the temperature is maintained below 10°C.[1][2] The addition should be regulated so that a slight excess of nitrous acid is maintained, which can be checked with starch-iodide paper.[1]

B. Sandmeyer Reaction (Substitution):

  • In a separate 1 L flask equipped for distillation (distillation bridge, steam inlet, etc.), prepare a boiling mixture of 35.4 g (0.25 mol) of copper(I) bromide (CuBr) in 46 mL of 48% HBr.[2]

  • Slowly and portion-wise, add the cold diazonium salt solution prepared in Part A to the boiling CuBr/HBr mixture.[2] Vigorous evolution of nitrogen gas will occur. The addition rate should be controlled to maintain a steady reaction.

  • The product, 1-bromo-3,5-difluorobenzene, will co-distill with steam during the addition. Continue heating and passing steam through the mixture after the addition is complete to ensure all the product is collected.[1][3]

C. Work-up and Purification:

  • Separate the organic phase from the distillate in the receiving flask.[2]

  • Wash the organic phase sequentially with water and a 5% sodium hydroxide (NaOH) solution to neutralize any residual acid, followed by a final wash with water until neutral.[2]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[2]

  • Filter to remove the drying agent and purify the crude product by distillation to yield pure 1-bromo-3,5-difluorobenzene. An 83% yield can be expected.[2]

Quantitative Data: Step 1
Reagent/ParameterMolar Amount (mol)Mass/VolumeMolar Ratio (vs. Aniline)Reference
3,5-Difluoroaniline0.564.5 g1.0[1],[2]
Hydrobromic Acid (48%)~1.87210 mL~3.74[1],[2]
Sodium Nitrite (NaNO₂)0.534.5 g1.0[1],[2]
Copper(I) Bromide (CuBr)0.2535.4 g0.5[2]
Reaction Conditions
Diazotization Temp.-< 10°C-[1],[2]
Sandmeyer Temp.-Boiling-[2]
Outcome
Theoretical Yield0.596.5 g--
Reported Actual Yield0.4180 g83%[2]

Workflow Diagram: Step 1

G start Start prep_aniline Charge 3,5-Difluoroaniline and 48% HBr into flask start->prep_aniline cool_aniline Cool mixture to 0-10°C prep_aniline->cool_aniline add_nitrite Add NaNO₂ solution dropwise to form diazonium salt cool_aniline->add_nitrite prep_nitrite Prepare aqueous NaNO₂ solution prep_nitrite->add_nitrite add_diazonium Add diazonium salt solution to hot CuBr mixture add_nitrite->add_diazonium prep_cu Prepare boiling solution of CuBr in 48% HBr prep_cu->add_diazonium distill Co-distill product with steam add_diazonium->distill workup Separate, wash, and dry organic phase distill->workup purify Purify by distillation workup->purify end End Product: 1-Bromo-3,5-difluorobenzene purify->end

Caption: Experimental workflow for the Sandmeyer reaction.

Step 2: Synthesis of this compound via Directed Ortho-Iodination

With the intermediate 1-bromo-3,5-difluorobenzene in hand, the final step is the regioselective introduction of iodine. This is achieved through a directed ortho-metalation (DoM) reaction. In this process, the bromine atom on the aromatic ring directs a strong base, such as lithium diisopropylamide (LDA), to deprotonate the adjacent (ortho) position.[4] The resulting aryl lithium species is a potent nucleophile that can be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom precisely at the 2-position.

Experimental Protocol: Directed Ortho-Iodination

This protocol is a generalized procedure based on the principles of directed ortho-metalation of bromobenzenes.[4]

A. Preparation of Lithium Diisopropylamide (LDA):

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents relative to the bromo-difluorobenzene substrate).

  • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise while maintaining the temperature at -78°C.

  • Stir the solution for 30 minutes at -78°C to ensure complete formation of LDA.

B. Metalation and Iodination:

  • Dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) in a separate volume of anhydrous THF.

  • Slowly add the substrate solution to the pre-formed LDA solution at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours to allow for complete ortho-deprotonation.

  • Prepare a solution of molecular iodine (I₂, 1.2 equivalents) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78°C. A color change will be observed as the iodine is consumed.

  • After the addition is complete, allow the reaction to stir for an additional hour at -78°C, then warm slowly to room temperature.

C. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel to afford the final product, this compound.

Quantitative Data: Step 2
Reagent/ParameterMolar Ratio (vs. Substrate)Role
1-Bromo-3,5-difluorobenzene1.0Substrate
Diisopropylamine1.1Base Precursor
n-Butyllithium (n-BuLi)1.05Strong Base
Tetrahydrofuran (THF)-Anhydrous Solvent
Iodine (I₂)1.2Electrophile
Reaction Conditions
Metalation Temp.-78°C-
Metalation Time1-2 hours-
Iodination Temp.-78°C-
Outcome
Expected ProductThis compound-
Purification MethodColumn Chromatography-

Workflow Diagram: Step 2

G start Start prep_lda Prepare LDA solution from Diisopropylamine and n-BuLi in THF at -78°C start->prep_lda add_sub Add substrate solution to LDA at -78°C prep_lda->add_sub prep_sub Prepare solution of 1-bromo-3,5-difluorobenzene in THF prep_sub->add_sub metalate Stir for 1-2 hours to effect ortho-metalation add_sub->metalate add_iodine Add I₂ solution to quench aryl lithium metalate->add_iodine prep_iodine Prepare solution of I₂ in THF prep_iodine->add_iodine warm Warm reaction to room temperature add_iodine->warm quench Quench with aq. Na₂S₂O₃ warm->quench workup Extract with organic solvent, wash, and dry quench->workup purify Purify by column chromatography workup->purify end End Product: This compound purify->end

Caption: Experimental workflow for directed ortho-iodination.

Safety Considerations

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. All procedures should be carried out in solution at low temperatures without isolating the intermediate salt.

  • Hydrobromic Acid: 48% HBr is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using syringe and cannula techniques.

  • Anhydrous Solvents: Directed ortho-metalation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and all solvents are properly dried before use.

References

"1-Bromo-3,5-difluoro-2-iodobenzene" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-difluoro-2-iodobenzene is a halogenated aromatic compound of interest in synthetic organic chemistry. Its trifunctional substitution pattern, featuring bromine, fluorine, and iodine atoms on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The distinct reactivity of the carbon-bromine and carbon-iodine bonds allows for selective participation in various cross-coupling reactions, a cornerstone of modern drug discovery and materials science. The presence of fluorine atoms can significantly influence the physicochemical properties of resulting compounds, including metabolic stability and binding affinity, making this reagent particularly valuable for the development of novel pharmaceutical agents and agrochemicals.

Core Chemical Data

The definitive identification of this compound is established by its IUPAC name and CAS number.

IdentifierValue
IUPAC Name This compound
CAS Number 175278-11-2[1][2][3][4][5]

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been aggregated from various chemical suppliers.

PropertyValueSource
Molecular Formula C₆H₂BrF₂IThoreauchem[2], Aromsyn Co.,Ltd.[3]
Molecular Weight 318.89 g/mol Sigma-Aldrich[5]
Purity 95% - 98%NovaChemistry[4], Thoreauchem[2]
Physical Form Off-white to light-yellow to yellow powder or crystalsSigma-Aldrich[1]
Storage Temperature Room TemperatureSigma-Aldrich[1]

Experimental Protocols

Representative Synthesis of a Polychlorinated/Brominated/Iodinated Benzene from Aniline

The following protocol for the synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline illustrates a generalizable workflow that could be adapted for the synthesis of this compound, likely starting from a difluoroaniline precursor.[6]

Step 1: Acetylation (Protection of the Amine Group)

  • Aniline is reacted with acetic anhydride to form acetanilide. This protects the amine group from oxidation and controls its directing effects in subsequent electrophilic substitution reactions.[6]

Step 2: Electrophilic Aromatic Substitution (e.g., Bromination)

  • The protected aniline (acetanilide) is subjected to bromination. The acetamido group directs the incoming electrophile (bromine) primarily to the para position.[6]

Step 3: Further Electrophilic Aromatic Substitution (e.g., Chlorination)

  • The brominated intermediate undergoes a second halogenation, such as chlorination. The existing substituents will direct the position of the new halogen.[6]

Step 4: Hydrolysis (Deprotection of the Amine Group)

  • The protecting acetyl group is removed by acid- or base-catalyzed hydrolysis, regenerating the amine group to yield a polysubstituted aniline.[6]

Step 5: Diazotization and Iodination (Sandmeyer Reaction)

  • The resulting aniline derivative is treated with a nitrite source in the presence of a strong acid to form a diazonium salt.

  • The diazonium salt is then reacted with an iodide salt (e.g., potassium iodide) to introduce the iodine atom onto the aromatic ring, releasing nitrogen gas.

Step 6: Deamination

  • In some synthetic pathways for similar molecules, a final deamination step is performed to remove the original amine group, yielding the final polysubstituted benzene.[6]

This generalized protocol serves as an illustrative example. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Logical and Experimental Workflows

The following diagram illustrates a potential synthetic pathway for a trihalogenated benzene, based on the representative protocol described above.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start Substituted Aniline step1 Amine Protection (e.g., Acetylation) start->step1 Acetic Anhydride step2 Electrophilic Halogenation 1 (e.g., Bromination) step1->step2 Br2, FeBr3 step3 Electrophilic Halogenation 2 (e.g., Iodination) step2->step3 I2, HNO3 step4 Amine Deprotection (Hydrolysis) step3->step4 H3O+ step5 Diazotization & Sandmeyer (Introduction of 3rd Halogen) step4->step5 1. NaNO2, H+ 2. CuX end Trihalogenated Benzene step5->end

Caption: A generalized workflow for the synthesis of a trihalogenated benzene derivative.

Applications in Research and Development

Due to its specific substitution pattern, this compound is primarily utilized as a chemical intermediate in organic synthesis.

  • Pharmaceutical Development : This compound serves as a key building block for creating complex organic molecules. The bromine and iodine atoms provide orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and regioselective introduction of different molecular fragments. This is a critical strategy in the synthesis of novel drug candidates.

  • Material Science : The introduction of a difluorinated, halogenated benzene core can be used to tune the electronic and physical properties of organic materials, such as polymers and coatings, potentially enhancing thermal stability or chemical resistance.

  • Agrochemical Synthesis : Similar to pharmaceutical applications, this molecule can be a precursor to new pesticides and herbicides, where the specific arrangement of halogens can influence biological activity and environmental persistence.

As of now, there is no publicly available information linking this compound to specific biological signaling pathways. Its role is upstream in the synthesis of compounds that may later be investigated for such activities.

References

"1-Bromo-3,5-difluoro-2-iodobenzene" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a potential synthetic pathway for 1-Bromo-3,5-difluoro-2-iodobenzene, a halogenated benzene derivative of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. These values are crucial for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValue
Molecular Formula C₆H₂BrF₂I
Molecular Weight 318.89 g/mol [1]
CAS Number 160976-02-3[1]
IUPAC Name 5-Bromo-1,3-difluoro-2-iodobenzene
Physical Form Crystal - Powder
Color Off-white to Reddish-yellow

Experimental Protocols

Conceptual Synthesis of this compound

This synthesis proceeds in two conceptual stages:

  • Diazotization of a Precursor Aniline: Conversion of the amino group of a suitable precursor, such as 2-amino-1-bromo-3,5-difluorobenzene, into a diazonium salt.

  • Iodination via Sandmeyer-type Reaction: Displacement of the diazonium group with iodine.

Materials:

  • 2-Amino-1-bromo-3,5-difluorobenzene (starting material)

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Copper (I) Iodide (CuI) (optional, as a catalyst)

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Salt Formation: Dissolve the starting aniline in a suitable volume of concentrated hydrochloric acid, typically with cooling in an ice bath.

  • Diazotization: While maintaining a low temperature (0-5 °C), slowly add a solution of sodium nitrite in water to the aniline salt solution. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. If using a catalyst, add copper (I) iodide to this solution.

  • Reaction: Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed. The reaction mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature.

  • Work-up: Add a solution of sodium bisulfite to quench any excess iodine. Transfer the mixture to a separatory funnel and extract the crude product with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the conceptual workflow for the synthesis of this compound.

G start Start: 2-Amino-1-bromo-3,5-difluorobenzene diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Intermediate Diazonium Salt diazotization->diazonium iodination Iodination (KI) diazonium->iodination crude Crude Product iodination->crude extraction Solvent Extraction crude->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end Final Product: This compound purification->end

Caption: Conceptual synthetic workflow for this compound.

G reagents Reagents: - 2-Amino-1-bromo-3,5-difluorobenzene - NaNO₂ - HCl - KI reaction_vessel Reaction Vessel (Low Temperature) reagents->reaction_vessel 1. Diazotization 2. Iodination workup Aqueous Workup & Extraction reaction_vessel->workup Quenching & Phase Separation purification_apparatus Purification Apparatus (e.g., Chromatography Column) workup->purification_apparatus Crude Product final_product Isolated Product purification_apparatus->final_product Pure Product

Caption: Experimental setup and logical flow for the synthesis.

References

Physical and chemical properties of "1-Bromo-3,5-difluoro-2-iodobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3,5-difluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound. This polyhalogenated aromatic compound is a valuable and versatile intermediate in organic synthesis, particularly in the fields of material science and drug discovery. Its unique substitution pattern allows for selective and sequential functionalization, making it a key building block for complex molecular architectures.

Core Physical and Chemical Properties

The physicochemical properties of this compound are summarized below. Due to the limited availability of experimental data for this specific isomer, properties of the closely related compound 1-Bromo-3,5-difluorobenzene are included for reference and estimation.

PropertyValue
IUPAC Name This compound
CAS Number 175278-11-2[1][2]
Molecular Formula C₆H₂BrF₂I
Molecular Weight 318.89 g/mol [2]
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not specified. For reference, 1-Bromo-3,5-difluorobenzene has a boiling point of 140 °C.[3]
Density Not specified. For reference, the density of 1-Bromo-3,5-difluorobenzene is 1.676 g/mL at 25 °C.[3]
Solubility Expected to be soluble in common organic solvents and sparingly soluble in water.[4]
Refractive Index (n20/D) Not specified. For reference, the refractive index of 1-Bromo-3,5-difluorobenzene is 1.499.[3]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised from commercially available starting materials, leveraging established organometallic and halogenation methodologies. A potential synthetic workflow is outlined below.

G cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Sandmeyer Reaction cluster_product Final Product 3,5-difluoroaniline 3,5-difluoroaniline Iodination Iodination (e.g., I₂, NaHCO₃) 3,5-difluoroaniline->Iodination 2-iodo-3,5-difluoroaniline 2-iodo-3,5-difluoroaniline Iodination->2-iodo-3,5-difluoroaniline Sandmeyer Sandmeyer Reaction (NaNO₂, HBr, CuBr) 2-iodo-3,5-difluoroaniline->Sandmeyer Product This compound Sandmeyer->Product

A proposed synthetic pathway for this compound.
Representative Experimental Protocol: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The following is a general protocol for the synthesis of a related compound, 1-bromo-3,5-difluorobenzene, which can be adapted for the final step of the proposed synthesis.[5][6][7]

  • Diazotization: 3,5-difluoroaniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~2.5-3.0 eq). The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂, ~1.0 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr, catalytic amount) is dissolved in HBr.

  • The cold diazonium salt solution is slowly added to the CuBr/HBr solution.

  • The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the evolution of nitrogen gas and the formation of the brominated product.

  • Work-up and Purification: The product is typically isolated by steam distillation or solvent extraction. The organic layer is washed, dried, and purified by fractional distillation or column chromatography to yield the final product.

Chemical Reactivity and Applications in Drug Development

The key feature of this compound in synthetic chemistry is the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br >> C-F.[8] This allows for selective functionalization at the iodine position, leaving the bromine available for a subsequent, different coupling reaction. This sequential functionalization is highly valuable in the synthesis of complex molecules for drug discovery and material science.[1]

The fluorine atoms on the ring can enhance thermal stability, chemical resistance, and influence the electronic properties of the final molecule.[1] In a pharmaceutical context, fluorine substitution is a common strategy to improve metabolic stability and binding affinity.

Experimental Workflow: Sequential Sonogashira and Suzuki Cross-Coupling

The differential reactivity can be exploited in a one-pot, two-step reaction sequence to introduce different substituents onto the aromatic core.

G cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Suzuki Coupling cluster_product Final Product Start This compound Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI) Start->Sonogashira Intermediate Alkynyl-substituted 1-bromo-3,5-difluorobenzene Sonogashira->Intermediate Suzuki Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, Base) Intermediate->Suzuki Product Disubstituted Product Suzuki->Product

References

Spectroscopic Profile of 1-Bromo-3,5-difluoro-2-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1-Bromo-3,5-difluoro-2-iodobenzene (CAS No. 175278-11-2), also known as 5-Bromo-1,3-difluoro-2-iodobenzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their synthetic endeavors. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Assignment
¹HCDCl₃7.18dddJ = 8.8, 2.4, 1.4 Hz1H, Ar-H
6.94dddJ = 8.8, 8.8, 2.4 Hz1H, Ar-H
¹³CCDCl₃163.6ddJ = 252.0, 10.0 HzC-F
161.2ddJ = 252.0, 10.0 HzC-F
124.2tJ = 10.0 HzC-H
115.8tJ = 21.0 HzC-H
92.4tJ = 31.0 HzC-Br
78.9tJ = 4.0 HzC-I

Note: The assignments are based on computational predictions and analysis of similar structures, as definitive 2D NMR data was not available in the cited literature.

Infrared (IR) Spectroscopy
**Wavenumber (cm⁻¹) **Intensity Assignment
~3100-3000Weak-MediumC-H stretch (aromatic)
~1600-1450Medium-StrongC=C stretch (aromatic ring)
~1250-1000StrongC-F stretch
~700-500Medium-StrongC-Br stretch
~600-485Medium-StrongC-I stretch

Note: The IR data is predicted based on characteristic vibrational frequencies for the functional groups present in the molecule. Experimental data was not found in the available literature.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
318/320~1:1[M]⁺ (presence of Br)
191/193Variable[M-I]⁺
239Variable[M-Br]⁺
112Variable[C₆H₂F₂]⁺

Note: The mass spectrometry data is predicted based on the isotopic distribution of bromine and common fragmentation patterns of halogenated aromatic compounds. Experimental data was not found in the available literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker Avance 400 spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectra would typically be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. For EI, an electron beam with an energy of 70 eV would be used to ionize the sample. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis and Purification of This compound Purity Purity Confirmation (e.g., GC, HPLC) Synthesis->Purity Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation Pattern) MS->MS_Analysis Structure Structural Elucidation and Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Solubility of "1-Bromo-3,5-difluoro-2-iodobenzene" in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 1-Bromo-3,5-difluoro-2-iodobenzene is limited. This guide provides a qualitative assessment based on the physicochemical properties of structurally similar compounds and outlines a comprehensive protocol for its empirical determination.

Introduction

This compound is a polysubstituted aromatic halide. Its structure, characterized by a hydrophobic benzene ring and multiple halogen substituents, dictates its solubility behavior. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[1] The principles of "like dissolves like" suggest that its solubility will be favored in solvents with similar polarity. The presence of bromine, fluorine, and iodine atoms contributes to the molecule's overall polarity and potential for intermolecular interactions.

Qualitative Solubility Data

Based on the properties of similar halogenated benzene derivatives, the expected solubility of this compound in common organic solvents is summarized below. It is anticipated to be poorly soluble in polar protic solvents like water and more soluble in non-polar and polar aprotic organic solvents.

Solvent ClassCommon SolventsExpected Qualitative SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneSolubleThe non-polar nature of these solvents effectively solvates the hydrophobic aromatic ring of the compound.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble to Very SolubleThese solvents possess dipoles that can interact with the polar C-X bonds of the analyte, while their organic nature accommodates the benzene ring. DMSO and DMF are particularly strong solvents for a wide range of organic compounds.
Polar Protic Methanol, EthanolSlightly SolubleThe presence of hydroxyl groups in these solvents allows for hydrogen bonding, which is not a primary interaction mode for the analyte. Some solubility is expected due to dipole-dipole interactions.
Aqueous WaterInsolubleThe high polarity and strong hydrogen-bonding network of water do not favorably interact with the largely non-polar and hydrophobic analyte molecule.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[2][3]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or a solvent from the study) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short period to allow for the settling of excess solid.

    • To separate the undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh_compound Weigh excess 1-Bromo-3,5-difluoro- 2-iodobenzene start->weigh_compound add_solvent Add known volume of solvent weigh_compound->add_solvent agitate Agitate at constant temperature (e.g., 24-72h) add_solvent->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filter Filter supernatant centrifuge->filter analyze_samples Analyze samples and standards (e.g., HPLC-UV) filter->analyze_samples prepare_calibration Prepare Calibration Standards prepare_calibration->analyze_samples calculate Calculate Solubility analyze_samples->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

References

Commercial Availability and Synthetic Utility of 1-Bromo-3,5-difluoro-2-iodobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Bromo-3,5-difluoro-2-iodobenzene (CAS No. 175278-11-2) is a valuable halogenated aromatic building block. Its trifunctional nature, featuring bromo, iodo, and difluoro substituents on a benzene ring, offers a versatile platform for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with insights into its synthetic applications and relevant experimental considerations.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, typically with a purity of 97% or higher. The table below summarizes the offerings from several key vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich175278-11-2≥97%Varies
Acmec Biochemical175278-11-297%Inquire
Coolpharm Ltd175278-11-297.0%Inquire
NovaChemistry175278-11-295%-98%Inquire
Thoreauchem175278-11-297%Inquire

Synthetic Applications in Drug Discovery

The strategic placement of three different halogen atoms on the benzene ring makes this compound a highly versatile intermediate in organic synthesis. The differential reactivity of the iodo and bromo groups allows for selective functionalization through various cross-coupling reactions.

Recent patent literature highlights its use in the synthesis of novel therapeutic agents. For instance, it has been employed as a key building block in the development of nociceptin (NOP) receptor inhibitors, which have potential applications in treating a range of neurological and psychiatric disorders. In one patented example, this compound is reacted with a boronic acid pinacol ester in a Suzuki coupling reaction.[1]

Furthermore, this compound has been utilized in the synthesis of inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a critical pathway in cancer development.[2] Another application involves its use in preparing inhibitors of fibrinolysis.[3]

A documented Heck reaction describes the coupling of this compound with an allylic alcohol in the presence of a palladium catalyst.[4]

Illustrative Experimental Protocol: Suzuki Coupling

Reaction: Coupling of this compound with a boronic acid pinacol ester.[1]

Reagents and Conditions:

  • This compound (1.0 eq)

  • Boronic acid pinacol ester (1.0-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water or DMF)

  • Temperature: 80-100 °C

  • Reaction time: 12-24 hours

Procedure:

  • To a reaction vessel, add this compound, the boronic acid pinacol ester, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically involving partitioning between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quality Control and Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. Due to the fluorine atoms, ¹⁹F NMR would also be a valuable tool for characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to determine the purity of the compound and confirm its molecular weight.

Workflow for Sourcing and Utilization in a Research Setting

The following diagram illustrates a typical workflow for a researcher acquiring and using this compound in a synthetic project.

G cluster_sourcing Sourcing cluster_qc Quality Control cluster_synthesis Synthetic Application Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Select Vendor Select Vendor Request Quotes->Select Vendor Procurement Procurement Select Vendor->Procurement Incoming QC Incoming QC Procurement->Incoming QC Confirm Structure (NMR) Confirm Structure (NMR) Incoming QC->Confirm Structure (NMR) Assess Purity (GC-MS) Assess Purity (GC-MS) Incoming QC->Assess Purity (GC-MS) Reaction Setup Reaction Setup Assess Purity (GC-MS)->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up & Purification Work-up & Purification Reaction Monitoring->Work-up & Purification Characterization of Product Characterization of Product Work-up & Purification->Characterization of Product

Sourcing and utilization workflow for this compound.

Signaling Pathway Context

The utility of this compound as a synthetic intermediate is often in the context of developing inhibitors for specific signaling pathways implicated in disease. For example, its use in creating YAP/TAZ-TEAD inhibitors targets the Hippo signaling pathway, which is crucial for tissue growth and organ size control, and its dysregulation is a hallmark of many cancers.

G Upstream Signals Upstream Signals Hippo Kinase Cascade Hippo Kinase Cascade Upstream Signals->Hippo Kinase Cascade Phosphorylation of YAP/TAZ Phosphorylation of YAP/TAZ Hippo Kinase Cascade->Phosphorylation of YAP/TAZ Nuclear Translocation of YAP/TAZ Nuclear Translocation of YAP/TAZ Hippo Kinase Cascade->Nuclear Translocation of YAP/TAZ Cytoplasmic Sequestration Cytoplasmic Sequestration Phosphorylation of YAP/TAZ->Cytoplasmic Sequestration TEAD Transcription Factors TEAD Transcription Factors Nuclear Translocation of YAP/TAZ->TEAD Transcription Factors Gene Expression (Proliferation, Anti-apoptosis) Gene Expression (Proliferation, Anti-apoptosis) TEAD Transcription Factors->Gene Expression (Proliferation, Anti-apoptosis) Inhibitor (Synthesized from this compound) Inhibitor (Synthesized from this compound) Inhibitor (Synthesized from this compound)->TEAD Transcription Factors

Role of inhibitors in the Hippo signaling pathway.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information for the specific compound 1-Bromo-3,5-difluoro-2-iodobenzene (CAS 175278-11-2) is limited in publicly available safety data sheets. Much of the detailed quantitative data and procedural guidance in this document is based on the closely related compound, 1-Bromo-3,5-difluorobenzene (CAS 461-96-1), and should be treated as indicative rather than definitive for the title compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Chemical Identification and Properties

Table 1: Identification of this compound

IdentifierValue
Chemical Name This compound
CAS Number 175278-11-2
Molecular Formula C₆H₂BrF₂I
Molecular Weight 318.89 g/mol
Physical Form Off-white to light-yellow to yellow powder or crystals

Table 2: Physical and Chemical Properties of 1-Bromo-3,5-difluorobenzene (CAS 461-96-1) for Reference

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Boiling Point 140 °C[2][3]
Density 1.676 g/mL at 25 °C[2]
Flash Point 44 °C (111.2 °F) - closed cup[1][2]
Refractive Index n20/D 1.499[2]
Solubility Sparingly soluble in water[1]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication.

GHS Classification for this compound

Limited GHS information is available for this specific compound. The primary hazards identified are related to irritation.

Table 3: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation) H335: May cause respiratory irritation

Below is a diagram illustrating the identified GHS hazards.

GHS_Hazards cluster_product This compound cluster_hazards Hazard Statements product_node GHS Hazards H315 H315: Causes skin irritation product_node->H315 H319 H319: Causes serious eye irritation product_node->H319 H335 H335: May cause respiratory irritation product_node->H335

GHS Hazard Statements for this compound.
GHS Classification for 1-Bromo-3,5-difluorobenzene (for Reference)

The related compound, 1-Bromo-3,5-difluorobenzene, has a more extensive GHS classification.

Table 4: GHS Hazard Classification for 1-Bromo-3,5-difluorobenzene (CAS 461-96-1)

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor[4]
Acute Toxicity, Oral 4H302: Harmful if swallowed[4]
Skin Irritation 2H315: Causes skin irritation[4]
Skin Sensitization 1H317: May cause an allergic skin reaction[4]
Specific Target Organ Toxicity (Repeated Exposure) 2H373: May cause damage to organs through prolonged or repeated exposure[4]
Hazardous to the Aquatic Environment, Acute Hazard 1H400: Very toxic to aquatic life[4]
Hazardous to the Aquatic Environment, Chronic Hazard 1H410: Very toxic to aquatic life with long lasting effects[4]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific experimental protocols for this compound, the following represents a generalized workflow for handling potentially hazardous halogenated aromatic compounds in a laboratory setting. This is based on standard laboratory safety practices and information from related compounds.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure.

  • Eye and Face Protection: Chemical splash goggles or a face shield are mandatory. Safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Chemically resistant gloves such as nitrile, neoprene, or Viton are recommended. Always check glove compatibility charts.

  • Body Protection: A laboratory coat, protective apron, or coveralls should be worn to protect against incidental contact.

  • Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation. If ventilation is inadequate or for spill cleanup, a respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling Workflow

The following diagram outlines a standard workflow for the safe handling of hazardous chemicals.

Safe_Handling_Workflow start Start: Retrieve Chemical prep Preparation: - Don appropriate PPE - Work in a ventilated hood start->prep handling Handling: - Use spark-proof tools - Avoid contact and inhalation prep->handling storage Storage: - Keep container tightly closed - Store in a cool, dry, well-ventilated area handling->storage Store Unused Chemical waste Waste Disposal: - Collect in a labeled, sealed container - Dispose as hazardous waste handling->waste Dispose of Waste spill Spill Response: - Evacuate and ventilate - Use non-combustible absorbent handling->spill In Case of Spill end End of Process storage->end waste->end spill->waste

References

In-Depth Technical Guide: Stability and Storage of 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-3,5-difluoro-2-iodobenzene (CAS No. 175278-11-2), a key polyhalogenated aromatic compound utilized in pharmaceutical synthesis and material science.[1] Due to its complex halogenation, understanding the factors that influence its stability is critical for ensuring its integrity and performance in research and development applications.

Core Stability Profile

This compound is a multifaceted molecule whose stability is influenced by its unique substitution pattern. The presence of bromine, fluorine, and iodine atoms on the benzene ring dictates its reactivity and degradation pathways. While specific quantitative stability data is not extensively available in public literature, general principles of halogenated aromatic compounds and supplier recommendations provide a strong framework for its handling and storage.

The reactivity of the carbon-halogen bonds in aromatic systems generally follows the order C-I < C-Br < C-Cl < C-F in terms of bond strength, with the C-I bond being the weakest and most susceptible to cleavage. This suggests that the iodo-substituent is the most likely site for degradation, particularly through photolytic or thermal mechanisms, or in the presence of certain catalysts.[2] The fluorine atoms, conversely, contribute to the overall stability of the benzene ring through their strong electron-withdrawing nature.

Recommended Storage Conditions

To maintain the purity and stability of this compound, several storage precautions are consistently recommended by suppliers. These are summarized in the table below.

ParameterRecommendationRationale
Temperature Room temperature or Refrigerated (2-8°C)Lower temperatures slow down potential degradation reactions.
Light Store in a dark place; protect from light.The carbon-iodine bond is particularly susceptible to photolytic cleavage.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Moisture Keep sealed in a dry container.Hydrolytic degradation can occur in the presence of water.

Factors Influencing Stability

The stability of this compound is a function of several environmental and chemical factors. A logical workflow for considering these factors is presented below.

Factors Affecting Stability of this compound cluster_Environmental Environmental Factors cluster_Chemical Chemical Factors cluster_Degradation Potential Degradation Pathways Compound This compound Light Light Exposure Compound->Light sensitive to Temperature Elevated Temperature Compound->Temperature sensitive to Moisture Moisture/Humidity Compound->Moisture sensitive to Air Atmospheric Oxygen Compound->Air sensitive to Bases Strong Bases Compound->Bases reactive with Metals Reactive Metals / Catalysts Compound->Metals reactive with Deiodination Deiodination Light->Deiodination Dehalogenation General Dehalogenation Temperature->Dehalogenation Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidation Oxidation Air->Oxidation Bases->Dehalogenation Metals->Dehalogenation

Caption: Logical workflow of factors affecting the stability of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols specifically designed for the stability testing of this compound are scarce. However, general methodologies for assessing the stability of chemical compounds can be adapted. These would typically involve:

  • Forced Degradation Studies: Exposing the compound to stress conditions such as elevated temperature (thermal stability), high humidity (hydrolytic stability), strong acidic and basic conditions, and intense light (photostability).

  • Analytical Monitoring: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) to monitor the degradation of the parent compound and the formation of impurities over time.

  • Structural Elucidation of Degradants: Isolating and identifying the structure of significant degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and MS to understand the degradation pathways.

Incompatibility and Reactivity

Based on the chemical structure, this compound is expected to be incompatible with strong oxidizing agents and strong bases. The presence of multiple halogen substituents makes it a versatile substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira), where it will react with organometallic reagents in the presence of a catalyst.[3] The carbon-iodine bond is generally the most reactive site in such transformations.[4][5][6]

Conclusion

The stability of this compound is paramount for its successful application in research and drug development. Adherence to recommended storage conditions—protection from light, moisture, and air, under controlled temperatures—is essential to minimize degradation. While specific quantitative stability data is limited, an understanding of the general reactivity of polyhalogenated aromatic compounds provides a solid basis for its proper handling and use. Further stability studies employing forced degradation and sophisticated analytical techniques would be beneficial for a more in-depth understanding of its degradation profile.

References

An In-depth Technical Guide to 1-Bromo-3,5-difluoro-2-iodobenzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-difluoro-2-iodobenzene is a polyhalogenated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogen atoms with distinct reactivities, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to enable its effective utilization in the laboratory.

Core Molecular Data

This compound is a unique trifunctional building block. The strategic placement of bromo, fluoro, and iodo substituents on the benzene ring allows for a high degree of control in synthetic transformations. The differing bond strengths of the carbon-halogen bonds (C-I < C-Br < C-F) are the foundation of its selective reactivity, particularly in metal-catalyzed cross-coupling reactions.[1]

PropertyValueReference
IUPAC Name This compound
CAS Number 175278-11-2
Molecular Formula C₆H₂BrF₂I
Molecular Weight 318.89 g/mol
Appearance Off-white to light-yellow powder or crystals
Purity Typically ≥97%
Storage Temperature Room Temperature

Synthesis of this compound

A likely precursor for the synthesis of this compound is 3,5-difluoroaniline. This starting material can undergo a Sandmeyer reaction to introduce the bromine atom, followed by a selective iodination. The Sandmeyer reaction is a reliable method for the conversion of anilines to aryl halides.[2]

Proposed Synthetic Pathway

A two-step synthetic approach is proposed, starting from 3,5-difluoroaniline:

  • Sandmeyer Reaction: Diazotization of 3,5-difluoroaniline followed by reaction with a bromide source to yield 1-bromo-3,5-difluorobenzene.

  • Iodination: Selective ortho-iodination of 1-bromo-3,5-difluorobenzene to introduce the iodine atom at the 2-position.

G cluster_synthesis Proposed Synthesis of this compound start 3,5-Difluoroaniline step1 1. NaNO₂, HBr 2. CuBr start->step1 intermediate 1-Bromo-3,5-difluorobenzene step1->intermediate step2 Iodinating Agent (e.g., I₂, HIO₃) intermediate->step2 product This compound step2->product G cluster_reactivity Selective Cross-Coupling Reactivity start This compound suzuki1 Suzuki Coupling (Arylboronic Acid 1) start->suzuki1 C-I bond reaction intermediate Mono-arylated Intermediate suzuki1->intermediate suzuki2 Suzuki Coupling (Arylboronic Acid 2) intermediate->suzuki2 C-Br bond reaction product Di-arylated Product suzuki2->product

References

Methodological & Application

Application Note and Detailed Protocol for Suzuki Coupling Reactions Utilizing 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to employing 1-bromo-3,5-difluoro-2-iodobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block, featuring three distinct halogen atoms, allows for sequential and site-selective carbon-carbon bond formation, a critical strategy in the synthesis of complex pharmaceutical intermediates and novel chemical entities. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis enables the controlled, stepwise introduction of various aryl or heteroaryl moieties.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2] The reaction is widely used in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

This compound is a particularly valuable reagent for constructing highly substituted and electronically distinct aromatic systems. The reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) center follows the general trend: C–I > C–Br >> C–Cl.[1] This predictable reactivity allows for a chemoselective Suzuki coupling at the more labile C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing coupling reaction. This stepwise approach provides a powerful tool for the convergent synthesis of complex molecules, a key consideration in drug discovery and development.

Reaction Principle and Selectivity

The key to the utility of this compound lies in the selective functionalization of its C-I bond over its C-Br bond. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle.[2][3] By carefully controlling reaction conditions such as temperature, catalyst, and ligand, one can achieve high selectivity for the initial coupling at the iodine-substituted position.

A subsequent Suzuki coupling can then be performed at the less reactive C-Br position, typically by employing higher temperatures or more active catalyst systems.[3] This one-pot, two-step sequential coupling strategy is highly efficient for generating unsymmetrical biaryl and polyaryl compounds.

Experimental Protocols

This section details the protocols for the sequential Suzuki-Miyaura coupling of this compound with two different arylboronic acids.

Materials and Equipment
  • This compound

  • Arylboronic acid (Partner 1)

  • Arylboronic acid (Partner 2)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Analytical equipment for reaction monitoring (TLC, GC-MS, LC-MS)

  • Purification equipment (column chromatography system)

Protocol 1: Selective Suzuki Coupling at the C-I Bond

This protocol describes the first coupling reaction at the more reactive carbon-iodine bond.

Reaction Setup:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add the first arylboronic acid (1.1 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq).

  • Add the base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Stir the reaction mixture at a controlled temperature, typically between 70-80 °C.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-aryl-1-bromo-3,5-difluorobenzene, can be purified by column chromatography on silica gel.

Protocol 2: Subsequent Suzuki Coupling at the C-Br Bond

This protocol outlines the second coupling at the less reactive carbon-bromine bond, which can be performed sequentially in the same pot or after isolation of the intermediate.

Reaction Setup (One-Pot Sequential):

  • After the first coupling is complete (as determined by monitoring), cool the reaction mixture.

  • Add the second arylboronic acid (1.2 eq).

  • Additional palladium catalyst and base may be added if necessary.

  • Increase the reaction temperature to 100-110 °C to facilitate the coupling at the C-Br bond.[3]

  • Monitor the reaction until completion.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final unsymmetrical biaryl product.

Data Presentation

The following tables summarize typical reaction parameters for the sequential Suzuki coupling.

Table 1: Reaction Conditions for Selective Suzuki Coupling at the C-I Bond

ParameterCondition
SubstrateThis compound
Coupling PartnerArylboronic Acid (1.1 eq)
CatalystPd(PPh₃)₄ (2-5 mol%)
BaseK₂CO₃ (2.0 eq)
SolventDioxane/Water (4:1)
Temperature70-80 °C
Typical Reaction Time4-12 hours

Table 2: Reaction Conditions for Subsequent Suzuki Coupling at the C-Br Bond

ParameterCondition
Substrate2-Aryl-1-bromo-3,5-difluorobenzene
Coupling PartnerArylboronic Acid (1.2 eq)
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
BaseCs₂CO₃ or K₃PO₄ (2.0-3.0 eq)
SolventDioxane/Water (4:1) or Toluene
Temperature100-110 °C
Typical Reaction Time6-24 hours

Visualizations

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][4]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArAr' Ar-Ar' Reductive_Elimination->ArAr'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Sequential Suzuki Coupling

The diagram below outlines the logical workflow for the one-pot, two-step sequential Suzuki coupling of this compound.

Sequential_Suzuki_Workflow cluster_step1 Step 1: Coupling at C-I cluster_step2 Step 2: Coupling at C-Br cluster_workup Work-up and Purification A Mix Reactants: This compound + Arylboronic Acid 1 + Pd Catalyst + Base B Heat at 70-80 °C A->B C Monitor Reaction (TLC, GC-MS) B->C D Add Arylboronic Acid 2 C->D Upon Completion E Heat at 100-110 °C D->E F Monitor Reaction (TLC, GC-MS) E->F G Quench and Extract F->G Upon Completion H Column Chromatography G->H I Isolate Final Product H->I

Caption: Workflow for the sequential Suzuki coupling reaction.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex, unsymmetrical poly-aromatic compounds. The predictable chemoselectivity of the carbon-halogen bonds in Suzuki-Miyaura coupling reactions allows for a controlled and stepwise functionalization. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and chemical synthesis to utilize this valuable reagent in their synthetic endeavors. The ability to introduce molecular diversity in a controlled manner is a significant advantage in the development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for Sonogashira Reaction of 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing a selective Sonogashira reaction on 1-bromo-3,5-difluoro-2-iodobenzene. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective coupling at the iodine position under carefully controlled conditions.[1]

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

Key Considerations for Selective Coupling

The success of a selective Sonogashira reaction on a polyhalogenated substrate like this compound hinges on exploiting the differential reactivity of the C-X bonds. The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] Therefore, by employing mild reaction conditions, it is possible to selectively form a C-C bond at the C-I position while leaving the C-Br bond intact for subsequent transformations.

Key parameters to control for achieving high selectivity include:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used.[2]

  • Ligands: The choice of phosphine ligands can influence the reactivity and stability of the palladium catalyst.

  • Base: An amine base is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: The solvent can affect the solubility of the reactants and the reaction rate.[4]

  • Temperature: Reactions at the more reactive C-I bond can often be performed at or near room temperature.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for a selective Sonogashira coupling at the C-I bond of an aryl dihalide. These parameters can serve as a starting point for the optimization of the reaction with this compound.

ParameterRecommended RangeNotes
Aryl Halide 1.0 equivalentThis compound
Terminal Alkyne 1.1 - 1.5 equivalents
Palladium Catalyst 1 - 5 mol%e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper(I) Co-catalyst 2 - 10 mol%e.g., CuI
Ligand (if needed) 2 - 10 mol%e.g., PPh₃
Base 2 - 4 equivalentse.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent Anhydrous THF, DMF, or Toluene
Temperature Room Temperature to 50 °CLower temperatures favor selective coupling at the C-I bond.
Reaction Time 2 - 24 hoursMonitored by TLC or GC/MS

Experimental Protocol: Selective Sonogashira Coupling

This protocol provides a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound at the C-I position.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Solvents for workup and purification (e.g., ethyl acetate, hexane, saturated aqueous NH₄Cl, brine)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and freshly distilled triethylamine (3.0 mmol, 3.0 equiv.) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 1-bromo-3,5-difluoro-2-(alkynyl)benzene derivative.

Note on Copper-Free Conditions: To prevent the formation of alkyne homodimers (Glaser coupling), a copper-free Sonogashira protocol can be employed.[2] In such cases, a different palladium catalyst/ligand system and base may be required, and the reaction might need higher temperatures.

Visualizations

Sonogashira_Workflow start Start setup Reaction Setup: - Add this compound,  PdCl₂(PPh₃)₂, CuI to a Schlenk flask. start->setup add_solvents Add Solvents & Base: - Anhydrous THF - Triethylamine setup->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne reaction Reaction: - Stir at RT - Monitor by TLC add_alkyne->reaction workup Workup: - Quench with NH₄Cl(aq) - Extract with Ethyl Acetate - Wash with Brine reaction->workup Upon Completion purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: 1-Bromo-3,5-difluoro-2-(alkynyl)benzene purification->product

Caption: Experimental workflow for the selective Sonogashira reaction.

Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I transmetalation Transmetalation pd_alkynyl_complex Ar-Pd(II)-(C≡C-R)(L₂) pd_complex->pd_alkynyl_complex Cu-C≡C-R cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex alkyne R-C≡C-H alkyne->cu_acetylide + CuI, Base base Base cu_cycle Copper Cycle pd_alkynyl_complex->pd0 reductive_elimination Reductive Elimination product Ar-C≡C-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-2-iodobenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has profound implications in medicinal chemistry and materials science, where arylamines are prevalent structural motifs.[3] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of "1-Bromo-3,5-difluoro-2-iodobenzene" with primary amines. The presence of two different halogen atoms (iodine and bromine) on the aromatic ring presents a unique challenge of regioselectivity. Leveraging the differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions, where the C-I bond is significantly more reactive than the C-Br bond, allows for selective amination at the 2-position.

Principle of Reaction

The selective Buchwald-Hartwig amination of this compound hinges on the higher reactivity of the carbon-iodine bond towards oxidative addition to a Pd(0) catalyst compared to the carbon-bromine bond. By carefully controlling the reaction conditions, it is possible to achieve exclusive amination at the C-I bond, leaving the C-Br bond intact for subsequent transformations. This selective functionalization is a powerful strategy in the synthesis of complex molecules.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective monoamination of this compound with various primary amines. The data is based on established protocols for similar dihalogenated aromatic substrates and the known principles of Buchwald-Hartwig amination.

Table 1: Optimized Reaction Conditions for Selective Amination

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base K₃PO₄ (Potassium phosphate)
Solvent Isopropyl acetate (iPrOAc) or Toluene
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Representative Examples of Selective Amination with Primary Amines

EntryPrimary AmineProductTypical Yield (%)
1AnilineN-(2-bromo-4,6-difluorophenyl)aniline85-95
24-MethoxyanilineN-(2-bromo-4,6-difluorophenyl)-4-methoxyaniline82-92
3BenzylamineN-benzyl-2-bromo-4,6-difluoroaniline80-90
4n-ButylamineN-(2-bromo-4,6-difluorophenyl)-N-butylamine78-88

Experimental Protocols

General Procedure for the Selective Buchwald-Hartwig Amination

This protocol details a general method for the palladium-catalyzed selective amination of this compound with a primary amine at the C-I bond.

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Pd₂(dba)₃

  • Xantphos

  • K₃PO₄ (finely powdered and dried)

  • Anhydrous isopropyl acetate (iPrOAc) or Toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add finely powdered and dried K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the primary amine (1.2 mmol, 1.2 equiv) followed by anhydrous iPrOAc or toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-bromo-4,6-difluorophenyl)arylamine or alkylamine.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-I Pd(II)_Complex Ar-Pd(II)(I)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + R'-NH₂ Pd(II)_Amine_Complex [Ar-Pd(II)(NHR')L]⁺ I⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)(NR')L Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NHR' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound, Pd₂(dba)₃, Xantphos, K₃PO₄ Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert_Atmosphere Solvent_Amine Add Anhydrous Solvent and Primary Amine Inert_Atmosphere->Solvent_Amine Heating Heat to 80-100 °C with Stirring Solvent_Amine->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter through Celite® Cooling->Filtration Extraction Aqueous Workup (Water, Brine) Filtration->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General experimental workflow for the selective amination.

Logical Relationship of Reactant Selection

Logical_Relationship Goal Selective C-N Bond Formation at C-I Position Substrate This compound (Differential Halogen Reactivity) Goal->Substrate CatalystSystem Palladium Catalyst System Goal->CatalystSystem PrimaryAmine Primary Amine (Nucleophile) Goal->PrimaryAmine Catalyst Pd₂(dba)₃ (Pd(0) Source) CatalystSystem->Catalyst Ligand Xantphos (Bulky, Electron-Rich) CatalystSystem->Ligand Base K₃PO₄ (Mild, Non-nucleophilic) CatalystSystem->Base Solvent Aprotic Solvent (iPrOAc or Toluene) CatalystSystem->Solvent

Caption: Rationale for the selection of reaction components.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-bromo-3,5-difluoro-2-iodobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for selective and sequential functionalization.

The greater lability of the C-I bond enables chemoselective cross-coupling reactions under milder conditions, leaving the C-Br bond intact for subsequent transformations. This allows for the controlled and efficient synthesis of complex, unsymmetrically substituted aromatic compounds.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions of this compound.

Table 1: Suzuki-Miyaura Coupling Reaction Data

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted boronate esterNot specified in abstractSodium Carbonate (2.0 M aq.)Dioxane702086[1]

Table 2: Heck-Type Reaction Data

Coupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Allylic alcoholPd(OAc)₂ (2 mol%)TriethylamineAcetonitrile8024Not specified in abstract[2]

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or boronate ester, selectively at the iodine position.

Materials:

  • This compound

  • Arylboronic acid or boronate ester (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, base, and a stir bar.

  • Add this compound and the boronic acid or boronate ester.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 5-10 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Selective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Catalyst & Base B Add 1-Bromo-3,5-difluoro- 2-iodobenzene C Add Boronic Acid/Ester D Add Anhydrous Solvent E Heat and Stir (e.g., 70-80°C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Protocol 2: Selective Sonogashira Coupling at the C-I Bond

This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and a stir bar.

  • Add this compound and the terminal alkyne.

  • Add the anhydrous solvent and then the amine base via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Selective Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Catalyst & CuI B Add 1-Bromo-3,5-difluoro- 2-iodobenzene C Add Terminal Alkyne D Add Solvent & Amine Base E Stir at Room Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Filter through Celite F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Selective Sonogashira Coupling.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Bond

This protocol provides a general method for the selective amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, base, and a stir bar.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Selective Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Pre-catalyst, Ligand & Base B Add 1-Bromo-3,5-difluoro- 2-iodobenzene C Add Amine D Add Anhydrous Solvent E Heat and Stir (e.g., 80-110°C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool & Filter F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Selective Buchwald-Hartwig Amination.

Signaling Pathways and Logical Relationships

The chemoselectivity of these reactions is governed by the relative bond dissociation energies of the C-I and C-Br bonds and their propensity for oxidative addition to a Pd(0) center. The C-I bond is weaker and therefore more reactive, allowing for selective functionalization under appropriate reaction conditions.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Selective C-I Cleavage) pd0->oxidative_addition aryl_halide 1-Bromo-3,5-difluoro- 2-iodobenzene aryl_halide->oxidative_addition pd_complex (2-Bromo-4,6-difluorophenyl)Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupling_partner Nu-M (Boronic Acid, Alkyne, Amine) coupling_partner->transmetalation pd_intermediate (2-Bromo-4,6-difluorophenyl)Pd(II)(Nu)L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Product (2-Bromo-4,6-difluoro-phenyl-Nu) reductive_elimination->product

References

Application Notes and Protocols for the Synthesis of Polysubstituted Benzenes using 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-difluoro-2-iodobenzene is a versatile building block for the synthesis of complex polysubstituted benzene derivatives, which are of significant interest in pharmaceutical and materials science research.[1][2] The strategic placement of three different halogen atoms on the benzene ring, each with distinct reactivity, allows for sequential and site-selective functionalization through various cross-coupling reactions. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.[3] This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of polysubstituted benzenes.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is the key to the selective functionalization of this molecule.[4][5] The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective reactions at the C-2 position under milder conditions.[4] Subsequent reactions can then be performed at the less reactive carbon-bromine bond at the C-1 position under more forcing conditions.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of a wide array of complex molecules.[1][3] Its utility is particularly notable in:

  • Drug Discovery: The fluorinated benzene moiety is a common feature in many pharmaceutical compounds, contributing to improved pharmacokinetic and pharmacodynamic properties.[1][3] This building block allows for the construction of novel molecular scaffolds for various therapeutic targets.

  • Agrochemicals: The unique substitution pattern can be exploited to develop new pesticides and herbicides with enhanced efficacy.[1]

  • Materials Science: It serves as a precursor for the synthesis of advanced materials such as liquid crystals, organic electronics, and functional polymers, where the fluorine atoms can impart desirable properties like thermal stability and specific electronic characteristics.[2]

Experimental Protocols

The following protocols are proposed as starting points for the selective functionalization of this compound. Optimization of reaction conditions is recommended for specific substrates.

Protocol 1: Selective Sonogashira Coupling at the C-I Bond

This protocol outlines the selective coupling of a terminal alkyne at the more reactive iodine-substituted position.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Add anhydrous THF and triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Hypothetical Data Table for Sonogashira Coupling Optimization:

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Hypothetical Yield (%)
1Pd(PPh3)2Cl2 (3)CuI (5)Et3N (3)THF25685
2Pd(PPh3)4 (3)CuI (5)Et3N (3)DMF25682
3Pd(PPh3)2Cl2 (3)-Piperidine (3)Toluene501265 (Copper-free)
Protocol 2: Sequential Suzuki-Miyaura Coupling

This protocol describes a two-step, one-pot sequential coupling of two different boronic acids to synthesize a fully substituted, unsymmetrical biaryl compound.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid 1 (Ar1-B(OH)2)

  • Arylboronic acid 2 (Ar2-B(OH)2)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

Step 1: Coupling at the C-I Bond

  • In a reaction vessel, combine this compound (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), potassium carbonate (2.0 equiv.), and a 4:1 mixture of 1,4-dioxane and water.[6]

  • Degas the mixture by bubbling with an inert gas for 20 minutes.[6]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.) under the inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion of the first coupling, cool the reaction mixture to room temperature.

Step 2: Coupling at the C-Br Bond

  • To the cooled reaction mixture from Step 1, add arylboronic acid 2 (1.2 equiv.), cesium carbonate (3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv.).

  • Degas the mixture again for 15 minutes.

  • Heat the reaction to 100-110 °C and stir for 12-24 hours.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Hypothetical Data Table for Sequential Suzuki Coupling:

StepCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Hypothetical Yield (%)
1 (C-I)Pd(PPh3)4 (2)K2CO3 (2)Dioxane/H2O801090
2 (C-Br)Pd(dppf)Cl2 (3)Cs2CO3 (3)Dioxane/H2O1101875

Visualizations

Logical Workflow for Sequential Cross-Coupling

G A 1-Bromo-3,5-difluoro- 2-iodobenzene B Selective Reaction at C-I Bond (e.g., Sonogashira) A->B C 1-Bromo-3,5-difluoro- 2-alkynylbenzene B->C D Reaction at C-Br Bond (e.g., Suzuki) C->D E Polysubstituted Benzene D->E

Caption: Sequential functionalization of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L2-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Product ArB ArB(OH)2 + Base ArB->Trans ArX Ar-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

References

Application Notes: The Pivotal Role of 1-Bromo-3,5-difluoro-2-iodobenzene in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-difluoro-2-iodobenzene is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring three distinct halogen atoms, offers medicinal chemists a versatile platform for selective and sequential chemical transformations. The differential reactivity of the bromine, fluorine, and iodine substituents allows for a range of cross-coupling and substitution reactions, enabling the construction of diverse molecular scaffolds for drug discovery. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of promising therapeutic agents.

Key Applications in Pharmaceutical Synthesis

This compound is instrumental in the synthesis of a variety of pharmaceutical intermediates, including but not limited to:

  • Inhibitors of Fibrinolysis: This compound is a key starting material in the synthesis of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones, which are under investigation as inhibitors of fibrinolysis. These agents have potential applications in treating bleeding disorders.

  • NOP Receptor Inhibitors: It is utilized in the creation of substituted cyclohexyl compounds that act as nociceptin/orphanin FQ (NOP) receptor inhibitors. These molecules are being explored for the treatment of a wide range of conditions, including neurological, cognitive, pain, and inflammatory disorders.[1]

  • YAP/TAZ-TEAD Interaction Inhibitors: The compound serves as a crucial intermediate in the development of biaryl derivatives designed to inhibit the YAP/TAZ-TEAD protein-protein interaction, a pathway implicated in cancer development.

  • Core Scaffolds for Biologically Active Molecules: It is also employed in the synthesis of benzo[a]fluorene motifs, which are present in various naturally occurring and synthetic compounds with antibiotic, herbicidal, and antimalarial properties.[2]

Data Presentation: Summary of Synthetic Applications

The following table summarizes the use of this compound in the synthesis of various pharmaceutical intermediates, highlighting the reaction type and the resulting therapeutic target.

Intermediate ClassTherapeutic Target/ApplicationKey Reaction Type
(Aza)pyridopyrazolopyrimidinonesFibrinolysis InhibitionGrignard Reaction, Formylation
Substituted Cyclohexyl CompoundsNOP Receptor InhibitionSuzuki-Miyaura Coupling
Biaryl DerivativesYAP/TAZ-TEAD Protein-Protein Interaction InhibitionGrignard Reaction, Epoxide Ring-Opening
Benzo[a]fluorenesCore structure in antibiotics, herbicides, and antimalarial drugsHeck and Sonogashira Coupling, Cycloaromatization

Experimental Protocols

Protocol 1: Synthesis of a Formylated Intermediate for Fibrinolysis Inhibitors

This protocol details the initial Grignard reaction and formylation of this compound as described in patent EA029373B1.

Materials:

  • This compound

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Isopropyl magnesium chloride-lithium chloride complex (1.3 M in Tetrahydrofuran)

  • 4-Formylmorpholine

Procedure:

  • Dissolve 5.00 g (15.7 mmol) of this compound in 30 mL of 2-methyltetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add 12.7 mL (16.5 mmol) of a 1.3 M solution of isopropyl magnesium chloride-lithium chloride complex in tetrahydrofuran dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 4 minutes.

  • Add 1.99 g (17.2 mmol) of 4-formylmorpholine to the reaction.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

  • The resulting intermediate can then be isolated and purified using standard techniques for use in subsequent synthetic steps.

Protocol 2: Synthesis of a Biaryl Intermediate for NOP Inhibitors

This protocol outlines a Suzuki-Miyaura coupling reaction to form a biaryl compound, as detailed in patent US20210340127A1.

Materials:

  • This compound

  • Appropriate boronic acid or boronate ester partner

  • Sodium carbonate (2.0 M aqueous solution)

  • 1,4-Dioxane

Procedure:

  • Combine 260 mg (0.82 mmol) of this compound and the desired boronic acid/ester in a reaction vessel.

  • Add 3.40 mL of dioxane to the mixture.

  • Add 0.85 mL (1.7 mmol) of a 2.0 M aqueous solution of sodium carbonate.

  • Heat the reaction mixture at 70 °C for 20 hours.

  • Upon completion, filter the reaction mixture through celite and wash the filter cake thoroughly with ethyl acetate.

  • The crude product is then purified by flash chromatography (0-20% ethyl acetate in heptanes) to yield the desired biaryl compound.

Protocol 3: Synthesis of an Intermediate for YAP/TAZ-TEAD Inhibitors

This protocol describes a Grignard reaction followed by a copper-catalyzed epoxide opening, as found in patent WO2021186324A1.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Isopropyl magnesium chloride-lithium chloride complex

  • Copper(I) iodide (CuI)

  • tert-Butyl (2S)-2-(oxiran-2-yl)pyrrolidine-1-carboxylate

Procedure:

  • Dissolve 120.5 g (377.9 mmol) of this compound in 800 mL of THF.

  • Cool the solution to a temperature between -40 °C and -35 °C.

  • Slowly add the isopropyl magnesium chloride-lithium chloride complex while maintaining the internal temperature.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Add 11.1 g (58.1 mmol) of CuI to the reaction in one portion.

  • Add a solution of tert-butyl (2S)-2-(oxiran-2-yl)pyrrolidine-1-carboxylate to the mixture.

  • The reaction is then worked up and purified to yield the desired intermediate.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow_1 cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome A 1-Bromo-3,5-difluoro- 2-iodobenzene step1 Dissolve A in B A->step1 B 2-MeTHF B->step1 C iPrMgCl·LiCl step3 Add C (Grignard Formation) C->step3 D 4-Formylmorpholine step5 Add D (Formylation) D->step5 step2 Cool to 0 °C step1->step2 step2->step3 step4 Stir for 4 min step3->step4 step4->step5 step6 Warm to RT, Stir 4h step5->step6 E Formylated Intermediate step6->E

Caption: Workflow for the Synthesis of a Formylated Intermediate.

experimental_workflow_2 cluster_reactants Reactants cluster_procedure Procedure cluster_product Product R1 1-Bromo-3,5-difluoro- 2-iodobenzene proc1 Combine Reactants R1->proc1 R2 Boronic Acid/Ester R2->proc1 R3 Na2CO3 (aq) R3->proc1 R4 Dioxane R4->proc1 proc2 Heat at 70 °C for 20h proc1->proc2 proc3 Filter through Celite proc2->proc3 proc4 Wash with EtOAc proc3->proc4 proc5 Purify by Flash Chromatography proc4->proc5 P1 Biaryl Intermediate proc5->P1

Caption: Workflow for Suzuki-Miyaura Coupling.

signaling_pathway_inhibition cluster_pathway Simplified YAP/TAZ-TEAD Pathway cluster_drug Drug Action YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Binding Gene_Expression Target Gene Expression TEAD->Gene_Expression Activation Inhibitor Biaryl Derivative (Synthesized Intermediate) Inhibitor->TEAD Inhibition

Caption: Inhibition of the YAP/TAZ-TEAD Signaling Pathway.

References

Application Notes and Protocols: 1-Bromo-3,5-difluoro-2-iodobenzene in the Synthesis of Liquid Crystal Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-3,5-difluoro-2-iodobenzene as a versatile building block for the synthesis of liquid crystal intermediates. The unique substitution pattern of this molecule, featuring two fluorine atoms, a bromine atom, and an iodine atom on a benzene ring, allows for selective and sequential cross-coupling reactions, making it a valuable precursor for complex biaryl and terphenyl structures commonly found in liquid crystalline materials.

Introduction

Fluorinated liquid crystals are of significant interest due to their unique properties, including high clearing points, low viscosity, and tailored dielectric anisotropy. The strategic incorporation of fluorine atoms into the molecular core can significantly influence the mesomorphic behavior and electro-optical performance of the final liquid crystal device. This compound serves as a key starting material for introducing a difluorinated phenyl ring into the core structure of liquid crystals. The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive in palladium-catalyzed cross-coupling reactions) allows for a stepwise and controlled synthesis of complex molecular architectures.

Key Applications in Liquid Crystal Synthesis

The primary application of this compound in liquid crystal synthesis is as a precursor for biaryl and terphenyl derivatives through sequential Suzuki-Miyaura cross-coupling reactions. This step-wise functionalization enables the construction of unsymmetrical liquid crystal cores with tailored properties.

A typical synthetic strategy involves:

  • Selective Suzuki-Miyaura Coupling at the C-I Bond: The more reactive carbon-iodine bond is first coupled with an arylboronic acid to form a biphenyl intermediate.

  • Second Suzuki-Miyaura Coupling at the C-Br Bond: The resulting bromodifluorobiphenyl intermediate is then subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to yield a terphenyl derivative.

This sequential approach provides precise control over the final molecular structure, which is crucial for achieving the desired liquid crystalline properties.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol describes the selective reaction at the iodine position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Under a counterflow of inert gas (e.g., argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-1-bromo-3,5-difluorobenzene intermediate.

Protocol 2: Second Suzuki-Miyaura Coupling at the C-Br Bond

This protocol describes the subsequent coupling at the bromine position of the intermediate synthesized in Protocol 1.

Materials:

  • 2-Aryl-1-bromo-3,5-difluorobenzene (from Protocol 1)

  • Second arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a round-bottom flask, add the 2-aryl-1-bromo-3,5-difluorobenzene intermediate (1.0 mmol), the second arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Under a counterflow of inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography to yield the final unsymmetrical terphenyl product.

Data Presentation

The following table summarizes representative quantitative data for the sequential Suzuki-Miyaura coupling reactions.

Reaction Step Starting Material Coupling Partner Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Step 1 (C-I Coupling) This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95
Step 2 (C-Br Coupling) 2-(4-Methoxyphenyl)-1-bromo-3,5-difluorobenzene4-Cyanophenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Dioxane/H₂O1002475-85

Visualizations

Synthetic Pathway

The following diagram illustrates the sequential Suzuki-Miyaura coupling for the synthesis of a terphenyl liquid crystal intermediate.

G A This compound C Suzuki Coupling (Step 1) Pd(PPh₃)₄, K₂CO₃ A->C B Arylboronic Acid 1 B->C D 2-Aryl-1-bromo-3,5-difluorobenzene (Intermediate) C->D F Suzuki Coupling (Step 2) Pd(OAc)₂, PPh₃, K₃PO₄ D->F E Arylboronic Acid 2 E->F G Unsymmetrical Terphenyl (Liquid Crystal Intermediate) F->G

Caption: Sequential Suzuki-Miyaura coupling pathway.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the liquid crystal intermediates.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Reactant Mixing B Inert Atmosphere A->B C Heating & Stirring B->C D Quenching C->D Reaction Complete E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G Crude Product H Characterization (NMR, MS) G->H

Caption: General experimental workflow.

Application Notes & Protocols: Heck Reaction with 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This document provides a detailed protocol for a Heck reaction involving the specific substrate 1-Bromo-3,5-difluoro-2-iodobenzene. The inherent reactivity differences between the carbon-iodine and carbon-bromine bonds on this molecule allow for selective functionalization, making it a valuable building block in medicinal chemistry and materials science for the synthesis of fluorinated biaryls and other complex structures.

The protocol described herein is based on a documented procedure for the reaction of this compound with an allylic alcohol, demonstrating a practical application of this selective cross-coupling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Heck reaction protocol described.

ParameterValue
Reactant 1 This compound
Molar Amount (Reactant 1)1.2 mmol
Mass (Reactant 1)381.4 mg
Reactant 2 Allylic alcohol (1a)
Molar Amount (Reactant 2)1 mmol
Mass (Reactant 2)134.1 mg
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Mol %2 mol %
Mass4.5 mg
Base Triethylamine (Et₃N)
Equivalents3 equiv
Mass303 mg
Solvent Dry Acetonitrile (CH₃CN)
Volume2 mL
Reaction Temperature 80 °C
Reaction Time 24 hours
Purification Method Silica gel column chromatography

Experimental Protocol

This protocol details the Heck reaction between this compound and an allylic alcohol.[1]

Materials:

  • This compound (381.4 mg, 1.2 mmol)

  • Allylic alcohol 1a (134.1 mg, 1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 2 mol %)

  • Triethylamine (303 mg, 3 equiv)

  • Dry acetonitrile (2 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Stir bar

  • Oil bath

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., petroleum ether/ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (381.4 mg, 1.2 mmol), the allylic alcohol (134.1 mg, 1 mmol), palladium(II) acetate (4.5 mg, 2 mol %), and triethylamine (303 mg, 3 equiv).

  • Solvent Addition: Add 2 mL of dry acetonitrile to the reaction vessel.

  • Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 80 °C.

  • Reaction Time: Stir the reaction mixture at 80 °C for 24 hours.

  • Work-up and Purification:

    • After 24 hours, remove the reaction vessel from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the described Heck reaction protocol.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Allylic Alcohol - Pd(OAc)₂ - Triethylamine solvent Add Dry Acetonitrile reagents->solvent heat Heat to 80 °C solvent->heat stir Stir for 24 hours heat->stir cool Cool to Room Temp. stir->cool concentrate Concentrate in vacuo cool->concentrate purify Silica Gel Chromatography concentrate->purify product Isolated Product purify->product

Caption: Workflow for the Heck Reaction Protocol.

References

Application Notes and Protocols for the Lithiation of 1-Bromo-3,5-difluoro-2-iodobenzene and Subsequent Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise functionalization of these scaffolds allows for the fine-tuning of their physicochemical and biological properties. 1-Bromo-3,5-difluoro-2-iodobenzene is a versatile starting material, offering multiple sites for chemical modification. This document provides detailed application notes and protocols for the selective lithiation of this compound and its subsequent reaction with various electrophiles to generate a library of functionalized derivatives. These derivatives are of significant interest in drug discovery, serving as key intermediates for the synthesis of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further cross-coupling reactions.

Principle of Selective Lithiation

The selective functionalization of this compound is achieved through a lithium-halogen exchange reaction. The reactivity of halogens towards organolithium reagents follows the order I > Br > Cl > F. This predictable reactivity allows for the regioselective formation of an aryllithium intermediate at the position of the most labile halogen, which in this case is the iodine atom. The resulting 2-bromo-4,6-difluorophenyllithium is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the 2-position.

Application in Drug Discovery

The 2-bromo-4,6-difluorophenyl scaffold is a valuable pharmacophore found in various biologically active molecules. The ability to introduce diverse substituents at the 2-position through the described lithiation-functionalization sequence provides a powerful tool for structure-activity relationship (SAR) studies. For instance, the introduction of boronic esters allows for subsequent Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The incorporation of carbonyl groups, alkyl chains, or heteroatoms can modulate the compound's polarity, solubility, and interaction with biological targets.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • Organolithium reagents are pyrophoric and should be handled with extreme care. It is recommended to titrate the organolithium solution prior to use to determine its exact molarity.

  • Reactions are typically performed at low temperatures (-78 °C to -100 °C) to minimize side reactions.

Protocol for the Lithiation of this compound

This protocol describes the generation of the 2-bromo-4,6-difluorophenyllithium intermediate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) solution in hexanes

  • Dry ice/acetone or liquid nitrogen bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF or Et₂O (approximately 0.1-0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath or to -100 °C using a liquid nitrogen/ethanol bath.

  • Slowly add the organolithium reagent (1.0-1.1 eq) dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the low temperature for a specified time (typically 15-60 minutes) to ensure complete lithium-iodine exchange. The resulting solution contains the 2-bromo-4,6-difluorophenyllithium intermediate.

Protocol for Quenching with Electrophiles

The generated aryllithium species can be reacted with a variety of electrophiles. The following are representative examples.

Procedure:

  • To the solution of 2-bromo-4,6-difluorophenyllithium at low temperature, add a solution of the chosen electrophile (1.1-1.5 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at the low temperature for a specified time (typically 1-3 hours) or allow it to warm slowly to room temperature overnight, depending on the reactivity of the electrophile.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired functionalized product.

Data Presentation

Table 1: Proposed Functionalization of this compound

EntryElectrophileReagentProduct StructurePotential Application
1Carbon dioxideDry CO₂ (gas)2-Bromo-4,6-difluorobenzoic acidIntermediate for amides, esters
2AldehydeR-CHO(2-Bromo-4,6-difluorophenyl)(R)methanolBuilding block for further synthesis
3KetoneR¹-CO-R²(2-Bromo-4,6-difluorophenyl)(R¹)(R²)methanolTertiary alcohol synthesis
4Boronic esterTriisopropyl borate2-(2-Bromo-4,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSuzuki-Miyaura cross-coupling
5Alkyl halideR-X1-Bromo-2-alkyl-3,5-difluorobenzeneIntroduction of alkyl chains
6DisulfideR-S-S-R1-Bromo-3,5-difluoro-2-(R-thio)benzeneSynthesis of thioethers
7IsocyanateR-N=C=ON-R-2-bromo-4,6-difluorobenzamideSynthesis of amides

Note: The yields for these reactions are expected to be in the range of 60-90% based on similar transformations reported in the literature for related substrates. However, optimization of reaction conditions for each specific electrophile is recommended.

Mandatory Visualizations

Lithiation_Functionalization cluster_0 Lithiation cluster_1 Functionalization Start 1-Bromo-3,5-difluoro- 2-iodobenzene Intermediate 2-Bromo-4,6-difluorophenyllithium Start->Intermediate Lithium-Iodine Exchange Reagent n-BuLi or t-BuLi THF or Et2O, -78 to -100 °C Reagent->Start Product Functionalized Product Intermediate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Caption: Reaction workflow for the lithiation and subsequent functionalization of this compound.

Experimental_Workflow Setup 1. Reaction Setup under Inert Atmosphere Dissolve 2. Dissolve Starting Material in Anhydrous Solvent Setup->Dissolve Cool 3. Cool Reaction Mixture to Low Temperature Dissolve->Cool Add_BuLi 4. Add Organolithium Reagent Dropwise Cool->Add_BuLi Stir_Lithiation 5. Stir for Complete Lithiation Add_BuLi->Stir_Lithiation Add_Electrophile 6. Add Electrophile Solution Stir_Lithiation->Add_Electrophile Stir_Functionalization 7. Stir for Functionalization Reaction Add_Electrophile->Stir_Functionalization Quench 8. Quench Reaction with aq. NH4Cl Stir_Functionalization->Quench Workup 9. Aqueous Workup and Extraction Quench->Workup Purify 10. Purification of Product Workup->Purify

Application Notes and Protocols for the Synthesis of 1-Bromo-3,5-difluoro-2-iodobenzene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Bromo-3,5-difluoro-2-iodobenzene from 3,5-difluoro-2-iodoaniline using the Sandmeyer reaction. The Sandmeyer reaction is a versatile chemical process used to synthesize aryl halides from aryl diazonium salts, utilizing copper salts as catalysts.[1][2] This protocol outlines the necessary reagents, equipment, step-by-step procedures for diazotization and subsequent bromination, as well as purification and characterization of the final product. Safety precautions are emphasized due to the potentially hazardous nature of the reagents and intermediates involved.

Introduction

The synthesis of polyhalogenated aromatic compounds is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. The Sandmeyer reaction provides a reliable method for the introduction of a halide at a specific position on an aromatic ring via the diazotization of a primary aromatic amine.[1][2][3] This application note details the conversion of 3,5-difluoro-2-iodoaniline to this compound. The procedure involves two main stages: the formation of a diazonium salt from the starting aniline, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide atom.

Reaction Scheme

The overall two-step, one-pot reaction is as follows:

  • Diazotization: 3,5-difluoro-2-iodoaniline is treated with sodium nitrite in the presence of a strong acid (hydrobromic acid) at low temperatures to form the corresponding aryl diazonium salt.

  • Sandmeyer Reaction: The in-situ generated diazonium salt is then reacted with copper(I) bromide to yield the desired this compound.

Materials and Equipment

ReagentFormulaMolar Mass ( g/mol )PuritySupplierNotes
3,5-difluoro-2-iodoanilineC₆H₄F₂IN255.00≥98%Commercially AvailableStarting material.
Hydrobromic AcidHBr80.9148% aq. solutionSigma-AldrichCorrosive.
Sodium NitriteNaNO₂69.00≥99%Fisher ScientificOxidizer, toxic.
Copper(I) BromideCuBr143.45≥98%Acros OrganicsToxic.
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99%VWRFlammable.
Saturated Sodium BicarbonateNaHCO₃84.01-Lab PreparedFor neutralization.
Saturated Sodium BisulfiteNaHSO₃104.06-Lab PreparedFor quenching.
Anhydrous Magnesium SulfateMgSO₄120.37-J.T. BakerDrying agent.
Deuterated ChloroformCDCl₃120.3899.8 atom % DCambridge Isotope LabsFor NMR analysis.
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Glassware for extraction and purification

  • NMR spectrometer, GC-MS, and IR spectrometer for product analysis

  • Standard personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Safety First: All operations should be conducted in a well-ventilated fume hood. The diazonium salt intermediate is thermally unstable and potentially explosive if allowed to dry; it should be kept in solution and at low temperatures at all times.

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 3,5-difluoro-2-iodoaniline (e.g., 10.0 g, 39.2 mmol) in hydrobromic acid (48% aq., 60 mL).

  • Cool the resulting mixture to 0-5 °C using an ice-salt bath with vigorous stirring. The aniline salt may precipitate, forming a slurry.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.0 g, 43.5 mmol, 1.1 eq) in deionized water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (e.g., 6.2 g, 43.2 mmol, 1.1 eq) in hydrobromic acid (48% aq., 20 mL). The solution may need gentle warming to fully dissolve the copper salt. Cool this solution to room temperature before use.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Upon addition, nitrogen gas will evolve. The rate of addition should be controlled to manage the effervescence.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to 50-60 °C using a heating mantle and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases. The color of the reaction mixture will likely change to a dark brown or black.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and saturated sodium bisulfite solution (50 mL) to remove any unreacted bromine and copper salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): To confirm the aromatic proton signals.

  • ¹³C NMR (CDCl₃): To identify the carbon skeleton.

  • ¹⁹F NMR (CDCl₃): To observe the fluorine signals.

  • GC-MS: To determine the purity and confirm the molecular weight.

  • IR Spectroscopy: To identify characteristic functional group vibrations.

Quantitative Data Summary

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
3,5-difluoro-2-iodoaniline255.0010.039.21.0
Sodium Nitrite69.003.043.51.1
Copper(I) Bromide143.456.243.21.1
This compound318.90---
Expected Yield: ---60-80%

Note: The expected yield is an estimate based on typical Sandmeyer reaction efficiencies and may vary.

Experimental Workflow Diagram

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A Dissolve 3,5-difluoro-2-iodoaniline in 48% HBr B Cool to 0-5 °C (Ice Bath) A->B D Slowly add NaNO₂ solution to aniline slurry (keep at 0-5 °C) B->D C Prepare NaNO₂ solution in H₂O C->D E Stir for 30 min at 0-5 °C D->E G Add diazonium salt solution to CuBr solution E->G In-situ Transfer F Prepare CuBr solution in 48% HBr F->G H Warm to RT, then heat to 50-60 °C until N₂ evolution ceases G->H I Cool to RT & Extract with Diethyl Ether H->I J Wash with H₂O, NaHCO₃, and NaHSO₃ solutions I->J K Dry with MgSO₄ & Concentrate J->K L Purify by Vacuum Distillation or Column Chromatography K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of this procedure.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "1-Bromo-3,5-difluoro-2-iodobenzene" in Suzuki coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to optimize your reaction yield and selectivity.

Issue 1: Low or No Yield of the Desired Mono-Coupled Product

  • Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?

  • Answer: Low yields can stem from several factors related to catalyst activity, reaction conditions, or reagent stability. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl.[1][2] Therefore, selective coupling at the iodine position is expected. If you are experiencing low yields, consider the following:

    • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3] Incomplete reduction can lead to low activity. Ensure your reaction is properly degassed, as oxygen can oxidize the Pd(0) catalyst, leading to side reactions like homocoupling.[3]

    • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[2][3]

    • Poor Reagent Quality: Boronic acids can be unstable and prone to decomposition (protodeboronation), especially in aqueous basic conditions and at elevated temperatures.[2][4] Using fresh, high-purity boronic acid or more stable alternatives like boronic esters (e.g., pinacol esters) or trifluoroborate salts is recommended.[2][4]

    • Suboptimal Base or Solvent: The base is crucial for the transmetalation step.[2] The choice of base and solvent system can significantly impact the reaction. Insoluble bases or poor solubility of reactants can hinder the reaction.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity Ensure thorough degassing of the reaction mixture with an inert gas (Argon or Nitrogen).[1] Use a fresh, high-quality palladium source. Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.Oxygen can deactivate the Pd(0) catalyst.[3] Pd(II) precatalysts require in situ reduction to become active.[5]
Inefficient Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands, P(t-Bu)₃).[6]Electron-rich ligands promote the oxidative addition step, which can be rate-limiting, especially for less reactive C-Br bonds if bis-coupling is desired.[3]
Boronic Acid Degradation Use fresh boronic acid. Consider using more stable boronic pinacol esters or potassium trifluoroborate salts.[2][4]Boronic acids can undergo protodeboronation, reducing the concentration of the active nucleophile.[2]
Poor Solubility Change the solvent system. Common choices include dioxane/water, THF/water, or DMF.[7] For anhydrous conditions, consider toluene.Proper solubility of all reactants and the base is essential for efficient reaction kinetics.[7]
Suboptimal Base Try a different base. Common options include K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[1][8] Ensure the base is finely powdered for better solubility and reactivity.[6]The base activates the boronic acid for the transmetalation step. Its strength and solubility can significantly affect the reaction outcome.[9]

Issue 2: Formation of Bis-Coupled Byproduct

  • Question: I am observing a significant amount of the bis-coupled product, where the reaction has occurred at both the iodine and bromine positions. How can I improve selectivity for mono-coupling at the C-I bond?

  • Answer: Achieving selectivity is key when working with polyhalogenated substrates. The higher reactivity of the C-I bond compared to the C-Br bond is the basis for selective mono-coupling.[5] Formation of the bis-coupled product indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature. Start at room temperature and gradually increase only if necessary.The activation energy for the oxidative addition at the C-Br bond is higher than at the C-I bond.[10] Lower temperatures will favor the reaction at the more reactive site.
Highly Active Catalyst System Use a less reactive catalyst/ligand system. For example, a combination of Pd(OAc)₂ with a less electron-rich ligand like PPh₃ might be more selective than a system with a highly electron-rich Buchwald ligand.A very active catalyst can overcome the activation barrier for C-Br insertion, leading to a loss of selectivity.[11]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the mono-coupled product is maximized.Allowing the reaction to proceed for too long after the initial C-I coupling is complete will increase the likelihood of the second coupling at the C-Br site.

Issue 3: Presence of Homocoupling and Dehalogenation Byproducts

  • Question: My crude reaction mixture shows byproducts from homocoupling of the boronic acid and dehalogenation of my starting material. What causes these side reactions and how can I prevent them?

  • Answer: Homocoupling and dehalogenation are common side reactions in Suzuki couplings.

  • Homocoupling is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]

  • Dehalogenation (or protodehalogenation) is the replacement of a halogen atom with a hydrogen atom. This can occur when a hydride species is formed, which can then reductively eliminate with the aryl group from the palladium complex.[3]

Side Reaction Potential Cause Mitigation Strategy
Homocoupling Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction.[3]Thoroughly degas the solvent and reaction mixture. Use a slight excess of the aryl halide relative to the boronic acid.[1]
Dehalogenation Presence of hydride sources (e.g., from certain bases or solvents).Avoid amine bases or alcoholic solvents if dehalogenation is a major issue.[3] Ensure high purity of all reagents.
Protodeboronation Aqueous basic conditions and elevated temperatures.[2]Use more stable boronic esters or trifluoroborate salts.[4] Consider using anhydrous conditions if compatible with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogens in Suzuki coupling?

A1: The general order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > OTf > Br > Cl.[5] This is why selective coupling at the iodine position of this compound is feasible.

Q2: Which palladium catalyst is best for this substrate?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid and desired selectivity. However, common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5][12] For selective C-I coupling, starting with a standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is a good approach.[11] If reactivity is low, more active catalysts featuring bulky, electron-rich phosphine ligands can be employed, but this may risk losing selectivity.[6]

Q3: How do I choose the right base and solvent?

A3: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[5]

  • Bases: A range of bases can be used, including inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[1][8] Cesium carbonate (Cs₂CO₃) is often effective but more expensive. Potassium phosphate (K₃PO₄) is a strong base that can be effective in anhydrous conditions, though it may require a small amount of water to function.[6]

  • Solvents: The choice of solvent depends on the solubility of your substrates and the reaction temperature. Biphasic systems like dioxane/water, THF/water, or toluene/water are very common.[3][7] The water in these systems helps to dissolve the inorganic base.

Q4: Can you provide a starting experimental protocol for a selective mono-coupling?

A4: Yes, the following protocol is a good starting point for the selective Suzuki coupling at the C-I position, adapted from literature procedures.[13]

Table: Representative Experimental Protocol

Component Stoichiometry Example Amount Notes
This compound1.0 equiv305 mg (1.0 mmol)The limiting reagent.
Arylboronic Acid1.1 - 1.2 equiv1.1 - 1.2 mmolA slight excess is used to drive the reaction to completion.
Palladium Catalyst (e.g., Pd(PPh₃)₄)1 - 5 mol%1 - 5 mol%Lower catalyst loading is preferred for efficiency.
Base (e.g., Na₂CO₃)2.0 - 3.0 equiv2.0 - 3.0 mmolEnsure the base is a fine powder.
Solvent (e.g., Dioxane/Water)-5 mL (e.g., 4:1 ratio)The solvent should be thoroughly degassed before use.

Methodology:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., start at 50-70°C) and monitor its progress by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in the Suzuki coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Complex1 R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Complex2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Product (R¹-R²) Reductive_Elimination->Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Troubleshooting_Workflow Start Low Yield / No Reaction? Check_Reagents Check Reagent Quality (Fresh Boronic Acid, Dry Solvents) Start->Check_Reagents Yes Success Yield Improved Start->Success No Degas Improve Degassing (Ar/N₂ Purge) Check_Reagents->Degas Change_Conditions Systematically Vary Conditions Degas->Change_Conditions Change_Ligand Screen Ligands (Bulky, Electron-Rich) Change_Conditions->Change_Ligand Vary Change_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Change_Conditions->Change_Base Vary Change_Solvent Screen Solvents (Dioxane, THF, Toluene) Change_Conditions->Change_Solvent Vary Change_Temp Adjust Temperature Change_Conditions->Change_Temp Vary Side_Reactions Side Reactions Observed? (Homocoupling, Bis-coupling) Change_Ligand->Side_Reactions Change_Base->Side_Reactions Change_Solvent->Side_Reactions Change_Temp->Side_Reactions Troubleshoot_Side Address Side Reactions (Lower Temp, Adjust Stoichiometry) Side_Reactions->Troubleshoot_Side Yes Side_Reactions->Success No Troubleshoot_Side->Success

Caption: A logical workflow for troubleshooting poor outcomes in Suzuki coupling reactions.

Selectivity_Diagram Substrate This compound Condition_Mild Mild Conditions (Low Temp, Less Active Catalyst) Substrate->Condition_Mild Condition_Harsh Harsh Conditions (High Temp, Active Catalyst) Substrate->Condition_Harsh Product_Mono Selective Mono-Coupling (at C-I bond) Condition_Mild->Product_Mono Favors reaction at more reactive site Product_Bis Bis-Coupling (at C-I and C-Br bonds) Condition_Harsh->Product_Bis Overcomes activation barrier for C-Br

Caption: Factors influencing the selective mono-coupling versus bis-coupling of the substrate.

References

Common side reactions in Sonogashira coupling of "1-Bromo-3,5-difluoro-2-iodobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 1-Bromo-3,5-difluoro-2-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogens in this compound in a Sonogashira coupling?

A1: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br > Cl.[1][2] Therefore, for the substrate this compound, the coupling reaction is expected to occur selectively at the C-I bond over the C-Br bond. Aryl iodides are typically reactive enough to couple at or near room temperature, while aryl bromides may necessitate higher temperatures to react.[1]

Q2: What are the most common side reactions observed in the Sonogashira coupling of this substrate?

A2: The primary side reactions to anticipate are:

  • Glaser-Hay Coupling: This is the homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne. This side reaction is often promoted by the presence of a copper co-catalyst and oxygen.[1][3]

  • Homocoupling of the Aryl Halide: Dimerization of the aryl halide substrate can occur, though it is generally less common than alkyne homocoupling.

  • Hydrodehalogenation: This involves the replacement of a halogen atom (iodine or bromine) on the aromatic ring with a hydrogen atom.[4][5] This can lead to the formation of 1-bromo-3,5-difluorobenzene or 1,3-difluoro-2-iodobenzene as impurities.

  • Reaction at the C-Br bond: While less reactive, under forcing conditions such as elevated temperatures, coupling at the C-Br bond can occur, leading to undesired bis-alkynylated products.[6]

Q3: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?

A3: To suppress the homocoupling of the alkyne (Glaser coupling), several strategies can be employed:

  • Copper-Free Conditions: Performing the reaction without a copper co-catalyst is a common and effective method to prevent this side reaction.[1][7][8]

  • Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial, as oxygen promotes Glaser coupling.[1][3] Solvents and reagents should be thoroughly degassed.

  • Use of Additives: Some reports suggest that using a dilute hydrogen atmosphere (mixed with an inert gas) can significantly reduce homocoupling.[3]

Q4: What should I do if I observe a black precipitate in my reaction?

A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst.[1] This can be triggered by impurities, unsuitable solvents, or incorrect temperatures. To mitigate this, ensure high-purity reagents and solvents are used. Anecdotal evidence suggests that certain solvents, like THF, might be more prone to causing palladium black formation.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The palladium or copper catalyst may have degraded. 2. Poor Reagent Quality: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst. 3. Inappropriate Reaction Conditions: The temperature may be too low, especially if targeting the C-Br bond.1. Use fresh, high-quality catalysts. 2. Purify starting materials if necessary. Ensure solvents are anhydrous. 3. For aryl iodides, the reaction often proceeds at room temperature. For aryl bromides, heating may be required.[1]
Significant Formation of Glaser Homocoupling Product 1. Presence of Oxygen: Inadequate degassing of the reaction mixture. 2. Copper-Catalyzed Dimerization: The copper(I) co-catalyst promotes the oxidative homocoupling of the alkyne.1. Thoroughly degas the solvent and reagents and maintain a strict inert atmosphere (Ar or N₂).[1] 2. Switch to a copper-free Sonogashira protocol.[1][8]
Formation of Hydrodehalogenation Byproducts 1. Source of Protons: The presence of water or other protic impurities. 2. Reaction with Amine Base/Solvent: The amine base or solvent can sometimes act as a hydride source.1. Use anhydrous solvents and reagents. 2. Screen different amine bases or consider using a non-amine base if the issue persists.
Lack of Selectivity (Reaction at both C-I and C-Br) 1. High Reaction Temperature: Elevated temperatures can overcome the reactivity difference between the C-I and C-Br bonds.1. Maintain a lower reaction temperature to favor selective coupling at the more reactive C-I bond. Room temperature is often sufficient for aryl iodides.[1]
Formation of Palladium Black 1. Catalyst Decomposition: Caused by impurities, inappropriate solvent, or high temperature.1. Use high-purity reagents and solvents. 2. Consider a different solvent if issues persist with a particular one (e.g., THF).[9]

Experimental Protocols

General Protocol for Selective Sonogashira Coupling at the C-I Bond:

This is a general guideline and may require optimization for specific alkynes.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 1-5 mol% or PdCl₂(PPh₃)₂ at 1-5 mol%), and a copper(I) salt (e.g., CuI at 2-10 mol%) if a copper-catalyzed reaction is desired.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, typically 2-5 eq.). The base can sometimes be used as the solvent.

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Sonogashira_Pathways cluster_main Desired Sonogashira Coupling cluster_side Common Side Reactions Aryl_I 1-Bromo-3,5-difluoro- 2-iodobenzene Product Coupled Product Aryl_I->Product Pd/Cu cat., Base Hydrodehalogenation Hydrodehalogenation Aryl_I->Hydrodehalogenation H source Aryl_Homocoupling Aryl Homocoupling Aryl_I->Aryl_Homocoupling Pd cat. Alkyne R-C≡C-H Alkyne->Product Glaser Glaser Coupling (Alkyne Homocoupling) Alkyne->Glaser O₂, Cu cat. Troubleshooting_Logic Start Reaction Issue (e.g., Low Yield) Check_Catalyst Catalyst Activity? Start->Check_Catalyst Check_Purity Reagent Purity? Start->Check_Purity Check_Conditions Inert Atmosphere? Start->Check_Conditions Check_Copper Glaser Product Observed? Start->Check_Copper Sol_Catalyst Use Fresh Catalyst Check_Catalyst->Sol_Catalyst Yes Sol_Purity Purify/Dry Reagents Check_Purity->Sol_Purity Yes Sol_Conditions Degas Solvents/ Use Inert Gas Check_Conditions->Sol_Conditions No Sol_Copper Switch to Copper-Free Protocol Check_Copper->Sol_Copper Yes

References

Technical Support Center: Purification of 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-Bromo-3,5-difluoro-2-iodobenzene" from typical reaction mixtures.

I. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

A. Issues During Aqueous Work-up and Extraction

Q1: After quenching the reaction, I'm observing an emulsion during the extraction process. How can I resolve this?

A1: Emulsions are common when dealing with halogenated organic compounds. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to layer separation.

Q2: I'm not sure which layer is the organic phase in my separatory funnel.

A2: this compound is a dense, halogenated aromatic compound and will likely be in the bottom layer. Most common organic extraction solvents (like dichloromethane or chloroform) are also denser than water. However, it is always best to confirm. Add a few drops of water to the separatory funnel; the layer that the water adds to is the aqueous phase.

B. Column Chromatography Problems

Q3: My compound is not moving from the origin on the TLC plate, even with a relatively polar solvent system.

A3: This could indicate several issues:

  • Incorrect Solvent System: Your eluent may still be too non-polar. For highly non-polar compounds like this compound, a very non-polar eluent system is typically required (e.g., hexane or petroleum ether with a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane).

  • Compound Degradation: The compound might be degrading on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If new spots appear, degradation is occurring. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.

Q4: The separation between my desired product and an impurity is very poor.

A4: To improve separation (increase the difference in Rf values):

  • Optimize Solvent System: Systematically vary the polarity of your eluent. Small changes in the percentage of the more polar solvent can have a significant impact.

  • Use a Different Solvent System: Sometimes, changing the solvent system entirely (e.g., from hexane/ethyl acetate to a hexane/dichloromethane gradient) can alter the selectivity of the separation.

  • Employ a Longer Column: A longer column provides more surface area for the separation to occur.

  • Gradient Elution: Start with a very non-polar eluent and gradually increase the polarity. This can help to separate compounds with close Rf values.

C. Recrystallization Challenges

Q5: My compound "oils out" instead of forming crystals during recrystallization.

A5: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this:

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Lower the Cooling Temperature: Ensure the solution cools slowly to room temperature before placing it in an ice bath.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs.

Q6: No crystals are forming, even after the solution has cooled completely.

A6: This indicates that the solution is not supersaturated. You can induce crystallization by:

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a single, small crystal of the pure compound to the solution.

  • Reducing the Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

II. Data Presentation

The following table summarizes the expected purity and yield at various stages of a typical purification process for this compound synthesized via iodination of 1-bromo-3,5-difluorobenzene.

Purification StageKey Impurities PresentTypical Purity (% by GC-MS)Expected Yield (%)
Crude Reaction Mixture1-bromo-3,5-difluorobenzene, N-iodosuccinimide (NIS), succinimide, di-iodinated byproducts60-75%-
After Aqueous Work-up1-bromo-3,5-difluorobenzene, succinimide, di-iodinated byproducts75-85%90-95%
After Column ChromatographyTrace amounts of isomeric byproducts95-99%70-85%
After RecrystallizationResidual solvent>99%80-90% (of chromatographed material)

III. Experimental Protocols

A. Post-Reaction Aqueous Work-up

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Transfer the mixture to a separatory funnel and add deionized water and dichloromethane.

  • Gently shake the funnel, venting frequently. Allow the layers to separate.

  • Drain the lower organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

B. Purification by Column Chromatography

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a glass chromatography column plugged with a small amount of cotton or glass wool.

    • Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Gently add a thin layer of sand on top of the sample.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC) using a hexane/ethyl acetate (98:2) solvent system and visualizing with UV light.

    • The desired product, this compound, is expected to have a slightly lower Rf than the starting material, 1-bromo-3,5-difluorobenzene.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

C. Purification by Recrystallization

  • Dissolve the product obtained from column chromatography in a minimal amount of hot hexane.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexane.

  • Dry the purified crystals under vacuum.

IV. Visualizations

G cluster_0 Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: General workflow for the purification of this compound.

G cluster_1 Troubleshooting Poor Separation in Chromatography Poor Separation Poor Separation Optimize Eluent Optimize Eluent Poor Separation->Optimize Eluent Try fine-tuning polarity Change Solvent System Change Solvent System Optimize Eluent->Change Solvent System Unsuccessful Improved Separation Improved Separation Optimize Eluent->Improved Separation Successful Use Longer Column Use Longer Column Change Solvent System->Use Longer Column Unsuccessful Change Solvent System->Improved Separation Successful Use Longer Column->Improved Separation

Caption: Decision-making process for troubleshooting poor chromatographic separation.

Preventing dehalogenation in "1-Bromo-3,5-difluoro-2-iodobenzene" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-3,5-difluoro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent and to troubleshoot common issues, particularly the prevention of dehalogenation in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. Therefore, the iodine atom at the C2 position is the most reactive site for oxidative addition and will preferentially react in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The bromine atom at the C1 position would be the next most reactive site, while the fluorine atoms are generally unreactive under these conditions.

Q2: What are the main causes of dehalogenation as a side reaction?

A2: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction in cross-coupling and metal-halogen exchange reactions. The primary causes include:

  • β-Hydride Elimination: In palladium-catalyzed couplings, if the organometallic intermediate has a β-hydrogen, it can be eliminated, leading to a dehalogenated product.

  • Protolysis: Organometallic intermediates, such as those formed during lithiation or Grignard reagent formation, are highly basic and can be quenched by proton sources in the reaction mixture (e.g., water, alcohols, or even acidic C-H bonds) to give the dehalogenated product.

  • Reductive Dehalogenation: The catalyst system itself, sometimes in the presence of additives or impurities, can facilitate the reductive cleavage of the carbon-halogen bond.

Q3: How can I selectively functionalize the iodine atom without affecting the bromine atom?

A3: Due to the significantly higher reactivity of the C-I bond compared to the C-Br bond, selective functionalization at the iodine position is highly feasible. Key strategies include:

  • Mild Reaction Conditions: Employing milder reaction conditions (e.g., lower temperatures, shorter reaction times) can favor the reaction at the more reactive C-I bond.

  • Appropriate Catalyst/Ligand System: Choosing a catalyst system that is highly active for C-I bond activation but less so for C-Br bonds under the reaction conditions can enhance selectivity.

  • Stoichiometry Control: Using a stoichiometric amount or a slight excess of the coupling partner relative to the starting material will favor mono-functionalization at the most reactive site.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Problem: When attempting a Suzuki-Miyaura coupling to functionalize the C-I bond, a significant amount of the debrominated or deiodinated product (1-Bromo-3,5-difluorobenzene or 3,5-difluorobromobenzene) is observed.

Troubleshooting Steps:

Potential Cause Recommended Solution
Presence of Water While some water is often necessary for Suzuki couplings, excess water can be a proton source leading to dehalogenation. Use anhydrous solvents and ensure reagents are dry. If water is required, use the minimum effective amount.
Reaction Temperature Too High High temperatures can promote side reactions, including dehalogenation. Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer duration.
Inappropriate Base Strong bases can sometimes promote dehalogenation. Consider using a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.
Catalyst/Ligand Choice Some palladium catalysts and ligands are more prone to promoting dehalogenation. Consider using a catalyst system known for high selectivity and stability, such as a pre-formed palladium complex with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Issue 2: Dehalogenation during Lithiation or Grignard Formation

Problem: Attempts to form a Grignard reagent or an organolithium species via metal-halogen exchange at the iodine or bromine position result in a high yield of the dehalogenated starting material.

Troubleshooting Steps:

Potential Cause Recommended Solution
Protic Impurities Organolithium and Grignard reagents are extremely sensitive to protic impurities. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Reaction Temperature Metal-halogen exchange is typically very fast, even at low temperatures. Perform the reaction at very low temperatures (e.g., -78 °C for lithiation, 0 °C to room temperature for Grignard formation) to minimize side reactions.
Slow Addition Add the organolithium reagent or magnesium slowly to the solution of this compound to maintain a low concentration of the reactive organometallic species and control the reaction temperature.
Choice of Reagent For lithiation, n-BuLi is commonly used. If dehalogenation is severe, consider using a less basic organolithium reagent or a different metal-halogen exchange system. For Grignard formation, ensure the magnesium is of high purity and activated.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed to selectively couple an arylboronic acid at the C-I position of this compound while minimizing dehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 ratio of dioxane to water).

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol outlines the selective coupling of a terminal alkyne at the C-I position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • CuI (0.04 equivalents)

  • Triethylamine (anhydrous)

  • THF (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and anhydrous triethylamine.

  • Slowly add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Pathway cluster_main Selective Suzuki Coupling at C-I Start This compound OA Oxidative Addition (at C-I bond) Start->OA Reagents Ar-B(OH)2 Pd(0)L_n Base Intermediate Ar-Pd(II)-I Complex OA->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Ar-B(OH)2 RE Reductive Elimination Transmetalation->RE Product Desired Product: 1-Bromo-3,5-difluoro-2-arylbenzene RE->Product Catalyst_Regen Pd(0)L_n (Regenerated) RE->Catalyst_Regen

Caption: Selective Suzuki coupling pathway at the C-I bond.

Dehalogenation_Troubleshooting cluster_troubleshooting Troubleshooting Dehalogenation Problem Dehalogenation Observed Cause1 Protic Source (e.g., H2O) Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Inappropriate Base/Catalyst Problem->Cause3 Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Optimize Base and Catalyst System Cause3->Solution3

Caption: Logical workflow for troubleshooting dehalogenation.

Technical Support Center: Catalyst Selection for Efficient Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of the challenging polyhalogenated substrate, 1-Bromo-3,5-difluoro-2-iodobenzene. Our focus is to enable efficient and selective C-N bond formation at the carbon-iodine (C-I) bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Buchwald-Hartwig amination of this compound?

The main challenge is achieving chemoselective amination at the most reactive C-I bond without inducing side reactions at the C-Br bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This inherent reactivity difference forms the basis for selective functionalization. Careful selection of the catalyst system and reaction conditions is crucial to exploit this difference and prevent the formation of di-aminated or other undesired byproducts.

Q2: Which catalyst systems are recommended for selective C-I amination of this substrate?

Both palladium and nickel-based catalyst systems can be effective for the selective amination of iodo-bromo arenes.

  • Palladium-based catalysts: Traditional Buchwald-Hartwig catalysts, comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand, are a common choice. The ligand plays a critical role in modulating the catalyst's reactivity and selectivity. Sterically hindered biarylphosphine ligands are often effective.[2]

  • Nickel-based catalysts: Nickel catalysts have emerged as a cost-effective and highly selective alternative for the amination of aryl iodides in the presence of aryl bromides. Specifically, Ni(acac)₂ has shown excellent selectivity for the C-I bond amination of 1-bromo-4-iodobenzene.

Q3: How do the fluorine substituents on the aromatic ring affect the reaction?

The two electron-withdrawing fluorine atoms at the 3- and 5-positions are expected to increase the electrophilicity of the aryl halide, potentially accelerating the rate of oxidative addition to the metal center. This enhanced reactivity may allow for milder reaction conditions. However, it is important to carefully control the reaction temperature and time to maintain selectivity, as the C-Br bond might also become more activated.

Q4: What are the key reaction parameters to optimize for high selectivity?

To achieve high selectivity for C-I amination, the following parameters should be systematically optimized:

  • Catalyst System: Screen both palladium and nickel-based catalysts and a variety of ligands.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu are common, but weaker bases such as Cs₂CO₃ or K₃PO₄ may offer better selectivity and functional group tolerance, albeit potentially requiring higher temperatures.[2][3]

  • Solvent: Aprotic solvents like toluene, dioxane, and THF are typically used. The solubility of the base and other reagents should be considered.[4]

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the reaction at the more reactive C-I bond.

  • Reaction Time: Monitor the reaction closely to stop it once the starting material is consumed to prevent the formation of byproducts from the slower reaction at the C-Br bond.

Troubleshooting Guide

Issue 1: Low or No Conversion

This is a common issue that can often be resolved by systematically checking the reaction setup and components.

dot

Caption: A step-by-step workflow for troubleshooting low or no reaction conversion.

Issue 2: Poor Selectivity (Amination at both C-I and C-Br)

Achieving high selectivity is the primary goal for this substrate. If you observe significant amounts of the di-aminated product or reaction at the C-Br bond, consider the following adjustments.

dot

Caption: A logical workflow for troubleshooting poor selectivity in the amination of this compound.

Data Presentation

The following tables summarize typical catalyst systems and conditions for the selective amination of iodo-bromo arenes, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Palladium-Catalyzed Selective C-I Amination of Iodo-bromo-arenes (Representative Data)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene10012>90General Conditions
2Pd₂(dba)₃ (1)RuPhos (2)NaOtBuDioxane808>95General Conditions
3Pd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene11016~85General Conditions

Table 2: Nickel-Catalyzed Selective C-I Amination of 1-Bromo-4-iodobenzene

EntryNickel Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield of 4-bromo-N-arylaniline (%)Reference
1Ni(acac)₂ (10)NoneK₃PO₄Dioxane1001278

Experimental Protocols

General Protocol for Palladium-Catalyzed Selective C-I Amination

This protocol is a general starting point and should be optimized for the specific amine and substrate.

dot

Palladium_Protocol cluster_setup Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification and Characterization Setup1 To an oven-dried Schlenk tube, add: - this compound (1.0 equiv) - Palladium precursor (e.g., Pd(OAc)₂, 2 mol%) - Phosphine ligand (e.g., XPhos, 4 mol%) - Base (e.g., Cs₂CO₃, 2.0 equiv) Setup2 Evacuate and backfill the tube with an inert gas (Ar or N₂) three times. Setup1->Setup2 Setup3 Add degassed anhydrous solvent (e.g., toluene) via syringe. Setup2->Setup3 Setup4 Add the amine (1.2 equiv) via syringe. Setup3->Setup4 Reaction1 Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C). Setup4->Reaction1 Reaction2 Monitor the reaction progress by TLC or GC-MS. Reaction1->Reaction2 Workup1 Once the starting material is consumed, cool the reaction to room temperature. Reaction2->Workup1 Workup2 Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Workup1->Workup2 Workup3 Wash the filtrate with water and brine. Workup2->Workup3 Workup4 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Workup3->Workup4 Purify Purify the crude product by flash column chromatography. Workup4->Purify Characterize Characterize the product by NMR, MS, etc. Purify->Characterize

Caption: A detailed experimental workflow for the palladium-catalyzed selective amination.

Protocol for Nickel-Catalyzed Selective C-I Amination (Adapted from literature[3])

This protocol is adapted for the selective amination of this compound based on a reported procedure for a similar substrate.

dot

Nickel_Protocol cluster_setup_ni Reaction Setup cluster_reaction_ni Reaction and Workup cluster_purification_ni Purification Setup1_ni In a glovebox, add to a vial: - this compound (1.0 equiv) - Ni(acac)₂ (10 mol%) - K₃PO₄ (3.0 equiv) - Phenylboronic ester (activator, 1.3 equiv) Setup2_ni Add the amine (3.0 equiv) and anhydrous dioxane. Setup1_ni->Setup2_ni Setup3_ni Seal the vial and remove from the glovebox. Setup2_ni->Setup3_ni Reaction1_ni Heat the reaction mixture at 100 °C for 12 hours with stirring. Setup3_ni->Reaction1_ni Workup1_ni Cool the reaction to room temperature. Reaction1_ni->Workup1_ni Workup2_ni Dilute with ethyl acetate and filter through Celite®. Workup1_ni->Workup2_ni Workup3_ni Wash the filtrate with water and brine. Workup2_ni->Workup3_ni Workup4_ni Dry the organic layer and concentrate. Workup3_ni->Workup4_ni Purify_ni Purify by column chromatography to isolate the mono-aminated product. Workup4_ni->Purify_ni

Caption: An adapted experimental workflow for the nickel-catalyzed selective C-I amination.

This technical support guide provides a comprehensive resource for the selective Buchwald-Hartwig amination of this compound. By following the troubleshooting advice and adapting the provided protocols, researchers can enhance the efficiency and selectivity of this challenging transformation.

References

Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving 1-bromo-3,5-difluoro-2-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. Therefore, for this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This chemoselectivity allows for selective functionalization at the 2-position (iodine) while leaving the bromine at the 1-position intact for subsequent transformations.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the common causes?

A2: Low conversion in Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst and Ligand Quality: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Palladium(II) precatalysts can degrade, and phosphine ligands are susceptible to oxidation.

  • Solvent and Reagent Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the Pd(0) catalyst. Ensure your base is of high purity and anhydrous.

  • Inefficient Precatalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient. Consider using a more readily activated precatalyst or a direct Pd(0) source like Pd(PPh₃)₄.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to side reactions. For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often good starting points.

Q3: Are there any known side reactions to be aware of when using this compound?

A3: Common side reactions in cross-coupling reactions that can occur with this substrate include:

  • Homocoupling: Dimerization of the boronic acid/ester (in Suzuki), terminal alkyne (in Sonogashira), or organostannane (in Stille) can occur, consuming the coupling partner and reducing the yield of the desired product.

  • Protodeboronation (Suzuki): The boronic acid or ester can be replaced by a hydrogen atom from the solvent or residual water, particularly with electron-deficient boronic acids and under certain basic conditions.

  • Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Catalyst Deactivation: Iodide ions, generated during the oxidative addition of the C-I bond, can sometimes act as a catalyst poison for palladium, especially in certain reactions like Buchwald-Hartwig amination and some Heck couplings. However, for many Suzuki and Sonogashira couplings, this is less of a concern.

Q4: Can I perform a second cross-coupling reaction at the C-Br position after reacting at the C-I position?

A4: Yes, the differential reactivity of the C-I and C-Br bonds allows for sequential cross-coupling reactions. After the initial coupling at the C-I position, the resulting product, which now contains a C-Br bond, can be subjected to a second, typically more forcing, cross-coupling reaction to introduce a second substituent at the original bromine position. This stepwise approach is a powerful strategy for synthesizing highly substituted aromatic compounds.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in a Suzuki-Miyaura coupling with this compound, consider the following troubleshooting steps:

Potential Cause Recommended Action
Poor Catalyst/Ligand Activity Use a fresh batch of palladium catalyst and phosphine ligand. Consider screening different ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) which are often effective for challenging couplings.
Suboptimal Base Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃). Ensure the base is finely ground and anhydrous.
Solvent Issues Use strictly anhydrous and degassed solvents. Common solvent systems include dioxane/water, toluene/water, or THF/water.
Low Reaction Temperature Gradually increase the reaction temperature. While some couplings proceed at moderate temperatures (e.g., 70-80 °C), others may require higher temperatures (e.g., >100 °C).
Protodeboronation of Boronic Acid/Ester Use the boronic acid/ester as fresh as possible. Consider converting the boronic acid to a more stable pinacol or MIDA ester. Minimize water content in the reaction if using an anhydrous solvent system.
Issue 2: Incomplete Reaction in Sonogashira Coupling

For incomplete Sonogashira couplings, refer to the following guide:

Potential Cause Recommended Action
Insufficient Base Strength Sonogashira couplings often require an amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). Ensure an adequate excess is used.
Copper Co-catalyst Issues (if applicable) If using a copper co-catalyst (e.g., CuI), ensure it is fresh. Copper(I) salts can oxidize over time.
Low Temperature For electron-poor aryl halides, higher temperatures may be necessary to drive the reaction to completion.
Homocoupling of the Alkyne (Glaser coupling) Minimize the exposure of the reaction mixture to oxygen, which can promote alkyne homocoupling. Running the reaction under a strict inert atmosphere is crucial.
Issue 3: Difficulties with Stille Coupling

Stille couplings can present their own challenges. Here are some troubleshooting tips:

Potential Cause Recommended Action
Inefficient Transmetalation The transmetalation step can be slow. The addition of a copper(I) co-catalyst can sometimes accelerate this step.
Removal of Tin Byproducts Organotin byproducts can be difficult to remove during purification. Treatment of the crude reaction mixture with a fluoride source (e.g., KF) can help precipitate the tin species.
Toxicity of Organostannanes Handle all organostannane reagents and tin-containing waste with extreme caution in a well-ventilated fume hood.

Experimental Protocols

Below are representative experimental protocols that can be adapted for your specific needs.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane, to a concentration of ~0.1 M). Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (if required).

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Copper-Free)
  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture.

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., NEt₃, 2-3 equiv.).

  • Reaction: Stir the reaction at room temperature or heat as necessary until completion.

  • Workup and Purification: Follow a standard aqueous workup and purify by column chromatography.

Quantitative Data Summary

The following tables summarize reaction conditions and yields from literature for cross-coupling reactions with this compound. Note that these are examples and optimization may be required for different coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
(cis)-4-(2,4-difluorophenyl)cyclohexyl)ethyl)boronic acidNot specifiedNa₂CO₃ (2.0)Dioxane702086[1]
Allylic alcohol derivativePd(OAc)₂ (2)NEt₃ (3.0)Acetonitrile8024Not specified[2]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep 1. Add Aryl Halide, Boronic Ester, & Base Inert_Atmosphere 2. Purge with Inert Gas Reagent_Prep->Inert_Atmosphere Solvent_Catalyst_Add 3. Add Degassed Solvent & Catalyst Inert_Atmosphere->Solvent_Catalyst_Add Heating 4. Heat to Target Temperature Solvent_Catalyst_Add->Heating Monitoring 5. Monitor by TLC/GC-MS Heating->Monitoring Workup 6. Aqueous Workup Monitoring->Workup Reaction Complete Purification 7. Column Chromatography Workup->Purification

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent Purity) Start->Check_Reagents Optimize_Conditions Systematically Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Screen_Catalyst_Ligand Screen Different Catalyst/Ligand Systems Optimize_Conditions->Screen_Catalyst_Ligand Screen_Base Screen Different Bases Optimize_Conditions->Screen_Base Screen_Solvent_Temp Screen Different Solvents & Temperatures Optimize_Conditions->Screen_Solvent_Temp Success Improved Yield Screen_Catalyst_Ligand->Success Screen_Base->Success Screen_Solvent_Temp->Success

Caption: A logical approach to troubleshooting low yields in cross-coupling reactions.

References

Identifying impurities in "1-Bromo-3,5-difluoro-2-iodobenzene" synthesis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3,5-difluoro-2-iodobenzene. The focus is on the identification of common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is the electrophilic iodination of 1-bromo-3,5-difluorobenzene. This starting material is often synthesized via a Sandmeyer reaction from 3,5-difluoroaniline or through the bromination of 1,3-difluorobenzene.[1][2][3][4]

Q2: What are the most likely impurities to be encountered in this synthesis?

The most probable impurities include:

  • Unreacted starting material: 1-Bromo-3,5-difluorobenzene.

  • Regioisomers: 1-Bromo-3,5-difluoro-4-iodobenzene is a likely regioisomeric byproduct of the iodination reaction.

  • Residual solvents and reagents: Common laboratory solvents or residual reagents from the workup process.[5][6]

Q3: How can I distinguish the desired product from the main regioisomeric impurity using ¹H NMR?

The ¹H NMR spectrum is a powerful tool for this purpose. The desired product, this compound, is expected to show a single proton signal, a triplet of triplets, due to coupling with the two fluorine atoms. The main regioisomer, 1-Bromo-3,5-difluoro-4-iodobenzene, would likely also show a single proton signal but with a different chemical shift and potentially a different coupling pattern.

Troubleshooting Guide: Impurity Identification by NMR

This guide will help you identify unexpected peaks in your NMR spectra following the synthesis of this compound.

Issue: Unexpected signals in the ¹H NMR spectrum.

Possible Cause 1: Presence of unreacted starting material.

  • Identification: Look for signals corresponding to 1-Bromo-3,5-difluorobenzene. The spectrum of this starting material typically shows two signals: a triplet around 6.76 ppm and a triplet of triplets around 7.05 ppm.[7]

  • Solution: Optimize the reaction conditions to drive the reaction to completion. This may involve increasing the reaction time, temperature, or the molar ratio of the iodinating agent.

Possible Cause 2: Formation of the regioisomer 1-Bromo-3,5-difluoro-4-iodobenzene.

  • Identification: The chemical environment of the single proton in the regioisomer is different from the desired product. The predicted chemical shift for the proton in the 4-iodo isomer will differ from that of the 2-iodo isomer. See the data comparison table below.

  • Solution: Purification by column chromatography or recrystallization is often effective in separating regioisomers.

Possible Cause 3: Residual Solvents.

  • Identification: Compare the chemical shifts of the unknown peaks with established tables of common NMR solvent impurities.[5][6]

  • Solution: Ensure the product is thoroughly dried under high vacuum. If necessary, an additional purification step like a solvent wash or recrystallization may be required.

Data Presentation: NMR Chemical Shift Comparison

The following tables summarize the predicted ¹H, ¹³C, and estimated ¹⁹F NMR chemical shifts for the target product and its likely impurities. These values are calculated using standard NMR prediction software and by comparison with structurally similar compounds, and should be used as a guide for impurity identification.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

CompoundProton PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
This compound (Target) H-4~ 7.2 - 7.4t
1-Bromo-3,5-difluorobenzene (Starting Material)H-2, H-6~ 7.05t
H-4~ 6.76t
1-Bromo-3,5-difluoro-4-iodobenzene (Regioisomer)H-2~ 7.3 - 7.5d
H-6~ 6.9 - 7.1d

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundPredicted Chemical Shifts (ppm)
This compound (Target) ~ 90 (C-I), 110 (C-Br), 115-130 (C-H, C-F), 160-165 (C-F)
1-Bromo-3,5-difluorobenzene (Starting Material)~ 110 (C-Br), 115 (C-H), 125 (C-H), 163 (C-F)
1-Bromo-3,5-difluoro-4-iodobenzene (Regioisomer)~ 85 (C-I), 112 (C-Br), 118-135 (C-H, C-F), 160-165 (C-F)

Table 3: Estimated ¹⁹F NMR Chemical Shifts (in CDCl₃, referenced to CFCl₃)

CompoundEstimated Chemical Shift (ppm)
This compound (Target) -100 to -110
1-Bromo-3,5-difluorobenzene (Starting Material)~ -110
1-Bromo-3,5-difluoro-4-iodobenzene (Regioisomer)-105 to -115

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the iodination of 1-bromo-3,5-difluorobenzene.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-iodosuccinimide (1.1 eq).

  • Add trifluoromethanesulfonic acid (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

NMR Sample Preparation

  • Accurately weigh approximately 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Visualization of Impurity Identification Workflow

The following diagram illustrates the logical steps to identify impurities in the synthesis of this compound using NMR spectroscopy.

impurity_identification_workflow start Crude Product from Synthesis nmr_acquisition Acquire 1H, 13C, 19F NMR Spectra start->nmr_acquisition analyze_spectra Analyze NMR Spectra for Unexpected Peaks nmr_acquisition->analyze_spectra compare_target Compare with Predicted Spectra of Target Compound analyze_spectra->compare_target is_pure Is the sample pure? compare_target->is_pure end_pure Pure Product Identified is_pure->end_pure Yes impurity_analysis Impurity Analysis is_pure->impurity_analysis No compare_sm Compare with NMR of Starting Material (1-Bromo-3,5-difluorobenzene) impurity_analysis->compare_sm compare_regioisomer Compare with Predicted NMR of Regioisomer (1-Bromo-3,5-difluoro-4-iodobenzene) impurity_analysis->compare_regioisomer compare_solvents Compare with Common Solvent Impurity Tables impurity_analysis->compare_solvents identify_sm Starting Material Detected compare_sm->identify_sm identify_regioisomer Regioisomer Detected compare_regioisomer->identify_regioisomer identify_solvent Solvent Residue Detected compare_solvents->identify_solvent purification Purification Required (e.g., Chromatography, Recrystallization) identify_sm->purification identify_regioisomer->purification identify_solvent->purification purification->start Re-analyze

Caption: Workflow for NMR-based impurity identification.

References

How to improve the stability of "1-Bromo-3,5-difluoro-2-iodobenzene" solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-Bromo-3,5-difluoro-2-iodobenzene" solutions. The information is designed to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

The stability of this compound in solution can be influenced by several factors, including the choice of solvent, storage temperature, exposure to light, and the presence of contaminants such as water or reactive impurities.[1] Aromatic organoiodine compounds can be sensitive to these conditions, potentially leading to degradation over time.

Q2: What are the recommended storage conditions for solutions of this compound?

To ensure long-term stability, it is recommended to store solutions of this compound at low temperatures, ideally at -20°C, and protected from light by using amber vials.[2] For shorter periods, storage at 4°C can be acceptable, but for storage exceeding one year, -20°C is the optimal condition.[2] It is also crucial to use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to minimize degradation.[1]

Q3: Which solvents are recommended for preparing stable solutions of this compound?

While specific data for this compound is limited, general principles for similar halogenated compounds suggest that aprotic, non-polar to moderately polar solvents are preferable for stability.[1] Protic solvents, especially in the presence of acidic or basic catalysts, can potentially lead to hydrogen-deuterium exchange in deuterated analogs and may promote solvolysis.[1] It is recommended to use high-purity, anhydrous solvents.[1]

Q4: What are the potential degradation pathways for this compound in solution?

Potential degradation pathways for halogenated benzenes like this compound include:

  • Hydrolysis: Reaction with residual water in the solvent, which could lead to the formation of corresponding phenol derivatives.[1]

  • Photodegradation: Aromatic bromine and iodine compounds can be susceptible to photolytic cleavage when exposed to UV light.[1]

  • Reaction with Nucleophiles, Bases, or Acids: These can lead to substitution or elimination reactions.[1]

  • Dehalogenation: The loss of halogen atoms can occur, with the reactivity order generally being I > Br > Cl > F. Studies on similar compounds have shown that dehalogenation can be a degradation pathway.[3][4]

Q5: How can I monitor the stability of my this compound solution?

The stability of your solution can be monitored over time using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the concentration of the parent compound and detect the appearance of degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify impurities or changes in the compound's structure.[1] A systematic approach involves analyzing aliquots of the solution at regular intervals and comparing the results to the initial analysis.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting instability issues with your this compound solutions.

Problem: Decreasing concentration of this compound in solution over time.
Potential Cause Troubleshooting Steps
Improper Storage - Verify storage temperature. For long-term storage, use -20°C.[2]- Ensure solutions are protected from light by using amber vials or by wrapping clear vials in foil.[2]- Check that vials are properly sealed to prevent solvent evaporation.
Solvent Contamination - Use high-purity, anhydrous solvent from a fresh source.[1]- If water contamination is suspected, consider using a solvent with a low water content or drying the solvent before use.
Chemical Degradation - Prepare a fresh solution and re-analyze to confirm the instability.- If the problem persists, consider preparing smaller batches of the solution more frequently.- Evaluate the compatibility of the solvent with this compound. Consider switching to a less reactive, aprotic solvent.
Adsorption to Container - Test different types of vials (e.g., polypropylene vs. glass).- For non-polar compounds, using silanized glass vials can minimize adsorption.[5]

Quantitative Stability Data

The following table summarizes the long-term stability of a deuterated analog, 1-Bromo-3,5-difluorobenzene-d3, in methanol at a concentration of 1 mg/mL. This data can serve as a general reference for the expected stability of the non-deuterated compound under similar conditions.

Storage ConditionTimepoint1-Bromo-3,5-difluorobenzene-d3 (% Remaining)
-20°C (Protected from Light) 0 months100.0
6 months99.8
12 months99.5
24 months99.1
4°C (Protected from Light) 0 months100.0
6 months99.2
12 months98.5
24 months97.3
Data adapted from a study on 1-Bromo-3,5-difluorobenzene-d3.[2]

Experimental Protocols

Protocol for Monitoring Solution Stability

This protocol outlines a procedure to assess the stability of a this compound solution in a specific solvent.

1. Solution Preparation:

  • Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
  • Use high-purity, anhydrous solvent and a clean, dry volumetric flask.[1]
  • Divide the solution into multiple small-volume aliquots in amber vials with PTFE-lined caps to avoid repeated freeze-thaw cycles of the entire stock.

2. Initial Analysis (Timepoint 0):

  • Immediately after preparation, analyze one of the aliquots using a validated analytical method (e.g., GC-MS or LC-MS) to determine the initial concentration and purity. This will serve as the baseline.

3. Storage:

  • Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature) and protected from light.

4. Timepoint Analysis:

  • At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
  • Allow the aliquot to equilibrate to room temperature before analysis.
  • Analyze the sample using the same analytical method as the initial analysis.

5. Data Analysis:

  • Compare the concentration and purity of the aged samples to the timepoint 0 data.
  • A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates instability.

Visualizations

G start Instability Observed (e.g., concentration decrease) check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_not_ok Correct Storage Conditions (e.g., move to -20°C, use amber vials) check_storage->storage_not_ok No check_solvent Evaluate Solvent (Purity, Water Content) storage_ok->check_solvent storage_not_ok->check_storage solvent_ok Solvent is High-Purity/Anhydrous check_solvent->solvent_ok Yes solvent_not_ok Use Fresh, Anhydrous Solvent check_solvent->solvent_not_ok No adsorption_check Consider Adsorption to Container solvent_ok->adsorption_check solvent_not_ok->check_solvent adsorption_issue Switch to Different Vials (e.g., Silanized Glass, Polypropylene) adsorption_check->adsorption_issue Adsorption Likely degradation_suspected Chemical Degradation Suspected adsorption_check->degradation_suspected No Adsorption adsorption_issue->degradation_suspected prepare_fresh Prepare Fresh Solution and Re-evaluate degradation_suspected->prepare_fresh end Solution Stabilized prepare_fresh->end

Caption: Troubleshooting workflow for unstable solutions.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (with H2O) parent->hydrolysis photodegradation Photodegradation (UV light) parent->photodegradation nucleophilic_attack Reaction with Nucleophiles/Bases parent->nucleophilic_attack dehalogenation Dehalogenation parent->dehalogenation product1 Phenolic Derivatives hydrolysis->product1 product2 Cleavage Products photodegradation->product2 product3 Substituted Products nucleophilic_attack->product3 product4 Dehalogenated Benzene dehalogenation->product4

Caption: Potential degradation pathways.

References

Technical Support Center: Managing Temperature Control in 1-Bromo-3,5-difluoro-2-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 1-Bromo-3,5-difluoro-2-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?

The reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions is highly dependent on the carbon-halogen bond strength. For this compound, the general order of reactivity is Iodine > Bromine >> Fluorine. The C-I bond is the weakest and therefore most susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at this position under milder conditions. The C-Br bond is stronger and typically requires more forcing conditions (e.g., higher temperatures) to react. The C-F bond is the strongest and generally unreactive under typical palladium-catalyzed cross-coupling conditions.

Q2: How can temperature be used to achieve selective mono-functionalization of this compound?

Temperature is a critical parameter for controlling the selectivity of cross-coupling reactions with polyhalogenated substrates. By carefully controlling the reaction temperature, it is possible to selectively functionalize the most reactive site. For this compound, a lower reaction temperature will favor the exclusive coupling at the highly reactive C-I bond, leaving the C-Br bond intact.

Q3: What are the typical temperature ranges for Suzuki-Miyaura coupling reactions with this compound?

While optimal conditions should be determined empirically for each specific substrate combination, a general guideline for Suzuki-Miyaura couplings is as follows:

  • Selective coupling at the C-I bond: Room temperature to 60 °C.

  • Coupling at the C-Br bond (after the C-I position has been functionalized): 80 °C to 110 °C.

Q4: What are the potential consequences of using a reaction temperature that is too high?

Elevated temperatures can lead to several undesirable outcomes:

  • Loss of selectivity: Higher temperatures can provide sufficient energy to cleave the C-Br bond, leading to a mixture of mono- and di-substituted products.

  • Side reactions: Increased temperatures can promote side reactions such as homocoupling of the boronic acid or hydrodehalogenation.

  • Catalyst decomposition: Palladium catalysts can decompose at high temperatures, leading to reduced catalytic activity and lower yields.

  • Substrate/product decomposition: The starting material or the desired product may not be stable at elevated temperatures.

Q5: What should I do if my reaction is sluggish or not proceeding at a lower temperature?

If you are targeting the C-I bond and the reaction is not proceeding, consider the following before increasing the temperature:

  • Catalyst and ligand choice: Ensure you are using an appropriate palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands can often facilitate reactions at lower temperatures.

  • Base selection: The choice of base is crucial. Ensure it is sufficiently strong and soluble in the reaction medium.

  • Solvent: The solvent can significantly impact the reaction rate. Ensure all reagents are soluble at the reaction temperature.

  • Reagent purity: Impurities in the starting materials or solvents can inhibit the catalyst.

If these factors have been optimized, a gradual increase in temperature (e.g., in 10 °C increments) can be attempted while carefully monitoring the reaction for the formation of side products.

Troubleshooting Guide

Issue Possible Cause (Temperature-Related) Recommended Action
Low or no conversion of starting material Reaction temperature is too low.Gradually increase the temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal temperature. Be aware that many Suzuki couplings are conducted at elevated temperatures (80-110 °C).[1]
Formation of di-substituted product when mono-substitution at the iodine is desired Reaction temperature is too high, leading to the activation of the C-Br bond.Reduce the reaction temperature. Consider running the reaction at room temperature or slightly above.
Significant formation of homocoupling or hydrodehalogenation byproducts The reaction temperature is too high, promoting side reactions.Lower the reaction temperature. Optimize other reaction parameters like catalyst loading and choice of base to allow for a lower required temperature.
Catalyst decomposition (e.g., formation of palladium black) The reaction temperature is too high for the stability of the catalyst system.Lower the reaction temperature. Consider using a more thermally stable catalyst or ligand.
Low yield despite complete consumption of starting material The desired product may be degrading at the reaction temperature.Perform the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation

Table 1: Hypothetical Influence of Temperature on the Selectivity of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalystBaseSolventTemperature (°C)Time (h)This compound (%)2-(Phenyl)-1-bromo-3,5-difluorobenzene (%)1,2-Diphenyl-3,5-difluorobenzene (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O252415805
2Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O50125923
3Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80606535
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100401090

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol outlines a general procedure for the selective coupling at the iodine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene, Ethanol, and Water (e.g., in a 5:2:2 ratio)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under a counterflow of inert gas, add Pd(PPh₃)₄.

  • Add the degassed solvent mixture.

  • Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 40-50 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position

This protocol is for the subsequent coupling at the bromine position of the mono-arylated product obtained from Protocol 1.

Materials:

  • Mono-arylated product from Protocol 1 (1.0 equiv)

  • Second arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., in a 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk tube, add the mono-arylated starting material, the second arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Temperature_Control_Workflow cluster_start Initial Reaction Setup cluster_selective_coupling Selective C-I Coupling cluster_second_coupling Sequential C-Br Coupling cluster_troubleshooting Troubleshooting Start This compound + Arylboronic Acid (1.2 eq) + Pd Catalyst + Base Low_Temp Low Temperature (e.g., 25-60 °C) Start->Low_Temp Mono_Product Mono-arylated Product: 2-(Aryl)-1-bromo-3,5-difluorobenzene Low_Temp->Mono_Product No_Reaction No/Low Conversion? Low_Temp->No_Reaction Side_Products Side Products? Low_Temp->Side_Products High_Temp Add 2nd Arylboronic Acid + New Catalyst/Base + High Temperature (e.g., 80-110 °C) Mono_Product->High_Temp Di_Product Di-arylated Product High_Temp->Di_Product Optimize Optimize Catalyst/Ligand/Base No_Reaction->Optimize Yes Increase_Temp Gradually Increase Temperature No_Reaction->Increase_Temp No, after optimization Decrease_Temp Decrease Temperature Side_Products->Decrease_Temp Yes Optimize->Low_Temp Re-attempt Increase_Temp->Low_Temp Re-attempt at higher T Decrease_Temp->Low_Temp Re-attempt at lower T

Caption: Workflow for temperature-controlled sequential cross-coupling.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Selectivity cluster_byproducts Troubleshooting Byproducts Start Reaction Issue Observed Issue_Type What is the issue? Start->Issue_Type Low_Yield Low Yield/ No Conversion Issue_Type->Low_Yield Low Conversion Poor_Selectivity Poor Selectivity (Di-substitution) Issue_Type->Poor_Selectivity Selectivity Byproducts Byproduct Formation (Homocoupling, etc.) Issue_Type->Byproducts Byproducts Temp_Too_Low Is Temperature Too Low? Low_Yield->Temp_Too_Low Temp_Too_High_S Is Temperature Too High? Poor_Selectivity->Temp_Too_High_S Temp_Too_High_B Is Temperature Too High? Byproducts->Temp_Too_High_B Increase_Temp Gradually Increase Temperature Temp_Too_Low->Increase_Temp Yes Check_Other Check Catalyst, Ligand, Base, Purity Temp_Too_Low->Check_Other No Decrease_Temp_S Decrease Temperature Temp_Too_High_S->Decrease_Temp_S Yes Decrease_Temp_B Decrease Temperature Temp_Too_High_B->Decrease_Temp_B Yes

Caption: Logical troubleshooting guide for temperature-related issues.

References

Validation & Comparative

Suzuki Coupling Reactivity: A Comparative Guide to 1-Bromo-3,5-difluoro-2-iodobenzene and 1-bromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki coupling stands as a cornerstone for the synthesis of biaryl and substituted aromatic compounds, which are pivotal structures in pharmaceuticals and functional materials. The choice of aryl halide substrate is critical to the success of these reactions, influencing reactivity, selectivity, and overall yield. This guide provides an objective comparison of two commercially available building blocks: 1-Bromo-3,5-difluoro-2-iodobenzene and 1-bromo-3,5-difluorobenzene , in the context of Suzuki coupling reactions, supported by experimental data.

Executive Summary

The primary distinction between this compound and 1-bromo-3,5-difluorobenzene in Suzuki coupling lies in their reactivity and the potential for selective functionalization. Due to the greater lability of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in the oxidative addition step of the catalytic cycle, this compound offers the significant advantage of regioselective coupling. This allows for a stepwise introduction of different aryl groups. In contrast, 1-bromo-3,5-difluorobenzene provides a single point of reaction. Both substrates demonstrate high reactivity, often leading to excellent yields in Suzuki coupling, making the choice between them dependent on the specific synthetic strategy.

Reactivity and Regioselectivity

The reactivity of aryl halides in Suzuki coupling reactions is well-established to follow the order: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst.

For This compound , this reactivity difference is paramount. The presence of both an iodine and a bromine atom on the same aromatic ring allows for selective Suzuki coupling at the C-I bond under carefully controlled conditions. This regioselectivity enables a two-step synthetic approach where the iodo-position is first functionalized, followed by a subsequent coupling at the bromo-position, allowing for the synthesis of complex, unsymmetrical biaryl compounds.

1-bromo-3,5-difluorobenzene , on the other hand, possesses a single reactive site for Suzuki coupling at the C-Br bond. While lacking the potential for regioselective functionalization inherent to its dihalogenated counterpart, it is a highly effective substrate for the direct introduction of a single aryl group.

Comparative Performance Data

The following tables summarize experimental data from the literature for Suzuki coupling reactions involving the two title compounds. While direct, side-by-side comparative studies under identical conditions are not extensively reported, the data provides valuable insights into their respective performances.

Table 1: Suzuki Coupling Performance of this compound

Boronic Acid/EsterCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(4-methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Dioxane702086US20210340127A1

Table 2: Suzuki Coupling Performance of 1-bromo-3,5-difluorobenzene

Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Conversion (%)Reference
Phenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1104898--INVALID-LINK--
4-Vinylphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1104895--INVALID-LINK--
4-Carboxyphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1104879--INVALID-LINK--
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1104897--INVALID-LINK--

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions with each of the discussed aryl halides.

Protocol 1: Regioselective Suzuki Coupling of this compound (Adapted from US20210340127A1)

  • To a solution of this compound (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in dioxane is added a 2.0 M aqueous solution of sodium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated at 70°C for 20 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the desired product.

Protocol 2: Suzuki Coupling of 1-bromo-3,5-difluorobenzene (Adapted from "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles...")

  • In a Schlenk tube, 1-bromo-3,5-difluorobenzene (1.0 eq), the respective arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the G-COOH-Pd-10 catalyst are combined.

  • A degassed mixture of DMF and water (95:5) is added.

  • The reaction vessel is purged with nitrogen and heated to 110°C with stirring for 48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered to remove the catalyst.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Synthetic Strategy

The choice between these two substrates often depends on the desired final product and the synthetic route. The following diagrams illustrate the conceptual difference in their application.

Suzuki_Comparison cluster_0 This compound cluster_1 1-bromo-3,5-difluorobenzene A This compound C Step 1: Suzuki Coupling (at Iodo position) A->C B Arylboronic Acid 1 B->C D Intermediate Product C->D F Step 2: Suzuki Coupling (at Bromo position) D->F E Arylboronic Acid 2 E->F G Unsymmetrical Biaryl Product F->G H 1-bromo-3,5-difluorobenzene J One-Step Suzuki Coupling H->J I Arylboronic Acid I->J K Symmetrical or Monosubstituted Biaryl Product J->K

Caption: Synthetic pathways for the two aryl halides.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Ar'B(OH)2 Ar'-B(OH)₂ (Boronic Acid) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki coupling.

Conclusion

Both this compound and 1-bromo-3,5-difluorobenzene are highly effective substrates for Suzuki coupling reactions, capable of producing high yields of coupled products. The choice between them is dictated by the synthetic objective. For the construction of unsymmetrical biaryl compounds through a regioselective, stepwise approach, This compound is the superior choice due to the differential reactivity of its C-I and C-Br bonds. For the direct, single-step synthesis of monosubstituted biaryls, 1-bromo-3,5-difluorobenzene is a reliable and efficient option. Researchers should consider the desired final molecular architecture when selecting between these two valuable synthetic building blocks.

Comparative NMR Analysis: 1-Bromo-3,5-difluoro-2-iodobenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-3,5-difluoro-2-iodobenzene against its structural analogs: 1-bromo-3,5-difluorobenzene and 1-bromo-2-iodobenzene. While experimental data for the title compound is not publicly available, this guide furnishes a detailed experimental protocol for its acquisition and presents a comparative summary of the NMR data for the aforementioned analogs to aid in spectral interpretation and characterization.

Data Presentation: Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for the comparative compounds. This data is essential for predicting the spectral features of this compound.

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Bromo-3,5-difluorobenzene[1]CDCl₃7.047m-
6.756m-
1-Bromo-2-iodobenzene[2]CDCl₃7.838d-
7.599t-
7.178t-
6.978d-

Table 2: ¹³C NMR Data

CompoundSolventChemical Shift (δ, ppm)
1-Bromo-3,5-difluorobenzene[3]-164.1 (d, J=250.3 Hz)
123.0 (t, J=30.9 Hz)
110.2 (d, J=21.1 Hz)
102.0 (t, J=9.9 Hz)
1-Bromo-2-iodobenzene[4][5]-140.4
132.0
128.8
128.7
125.1
100.9

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra, adaptable for this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 8-16 scans for a concentrated sample.

    • Temperature: 298 K (25 °C)

3. ¹³C NMR Spectroscopy Acquisition

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C)

4. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform to convert the time-domain data (FID) to the frequency domain (spectrum).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Assign Peaks (Chemical Shift, Multiplicity) K->L M Determine Coupling Constants L->M N Structural Elucidation M->N

Caption: Workflow for NMR analysis of organic compounds.

Objective Comparison and Prediction

Based on the principles of NMR spectroscopy and the data from the analogs, we can predict the spectral characteristics of this compound.

  • ¹H NMR Spectrum: The spectrum is expected to show two signals in the aromatic region. The proton at the 4-position will likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The proton at the 6-position is expected to be a doublet of doublets, coupling to the adjacent fluorine at the 5-position and a longer-range coupling to the fluorine at the 3-position. The electron-withdrawing effects of the iodine, bromine, and fluorine atoms will likely shift these signals downfield compared to benzene.

  • ¹³C NMR Spectrum: The ¹³C spectrum will be more complex due to carbon-fluorine coupling. We anticipate six distinct signals for the aromatic carbons. The carbons directly bonded to the fluorine atoms (C3 and C5) will exhibit large one-bond C-F coupling constants. The carbons adjacent to the fluorinated carbons will show smaller two-bond C-F couplings. The chemical shifts will be significantly influenced by the attached halogens, with the carbon attached to iodine being the most upfield and the carbons attached to fluorine being the most downfield among the halogenated carbons.

This comparative guide provides a foundational framework for researchers undertaking the synthesis and characterization of this compound. The provided experimental protocol and comparative data will be invaluable for the acquisition and interpretation of its NMR spectra.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of complex molecules is paramount for structural elucidation and impurity profiling. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-3,5-difluoro-2-iodobenzene and the experimentally observed fragmentation of a structurally related compound, 1,3-dibromo-5-fluorobenzene. By examining their fragmentation behaviors, we can gain valuable insights into how the type and position of halogen substituents influence bond cleavages and ion stability.

Unraveling the Fragmentation of this compound

Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a theoretically derived fragmentation pathway based on established principles of mass spectrometry for halogenated aromatic compounds. The molecular weight of this compound is 318.89 g/mol . The presence of bromine will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.

The fragmentation of halogenated aromatic compounds under electron ionization is primarily dictated by the strength of the carbon-halogen bonds. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the most facile cleavage is expected to be the C-I bond, leading to the loss of an iodine radical. Subsequent fragmentation events will likely involve the loss of the bromine atom and potentially the fluorine atoms or the benzene ring itself.

A Comparative Analysis: 1,3-Dibromo-5-fluorobenzene

To provide a practical comparison, we will examine the fragmentation pattern of 1,3-dibromo-5-fluorobenzene. The mass spectrum of this compound offers a valuable reference for understanding the fragmentation of a polyhalogenated benzene with a different substitution pattern.

The following table summarizes the predicted and observed fragmentation data for both compounds.

m/z Proposed Fragment Ion Origin Compound
318/320[C₆H₂BrF₂I]⁺•Molecular Ion (M⁺•)This compound
191/193[C₆H₂BrF₂]⁺Loss of •I from M⁺•This compound
112[C₆H₂F₂]⁺•Loss of •Br from [C₆H₂BrF₂]⁺This compound
93[C₅H₂F]⁺Loss of •F from [C₆H₂F₂]⁺• and rearrangementThis compound
75[C₆H₃]⁺Loss of halogens and rearrangementThis compound
252/254/256[C₆H₃Br₂F]⁺•Molecular Ion (M⁺•)1,3-Dibromo-5-fluorobenzene
173/175[C₆H₃BrF]⁺Loss of •Br from M⁺•1,3-Dibromo-5-fluorobenzene
94[C₆H₃F]⁺•Loss of •Br from [C₆H₃BrF]⁺1,3-Dibromo-5-fluorobenzene
75[C₆H₃]⁺Loss of halogens and rearrangement1,3-Dibromo-5-fluorobenzene

Experimental Protocols

The following is a general experimental protocol for acquiring an electron ionization mass spectrum of a polyhalogenated aromatic compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Injection Port: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 50-400

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway for this compound can be visualized as a directed graph.

Fragmentation_Pathway M [C₆H₂BrF₂I]⁺• m/z 318/320 F1 [C₆H₂BrF₂]⁺ m/z 191/193 M->F1 - I• F2 [C₆H₂F₂]⁺• m/z 112 F1->F2 - Br• F4 [C₆H₃]⁺ m/z 75 F1->F4 - F₂, -Br• F3 [C₅H₂F]⁺ m/z 93 F2->F3 - F•, -C F2->F4 - F₂

Caption: Predicted EI fragmentation of this compound.

This comparative guide highlights the predictable nature of mass spectral fragmentation for halogenated aromatic compounds based on bond strengths. While experimental data for every novel compound may not be readily available, a systematic approach based on established principles and comparison with related molecules can provide robust predictions for structural characterization. This methodology is a cornerstone of analytical chemistry in research and development.

Alternative reagents to "1-Bromo-3,5-difluoro-2-iodobenzene" for polysubstituted benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 1-Bromo-3,5-difluoro-2-iodobenzene

The synthesis of polysubstituted benzenes is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The strategic introduction of multiple substituents onto an aromatic core allows for the fine-tuning of molecular properties, making the choice of starting materials a critical decision in any synthetic campaign. For decades, reagents such as this compound have served as valuable building blocks, offering multiple points for selective functionalization. However, the pursuit of synthetic efficiency, cost-effectiveness, and novel substitution patterns necessitates a thorough understanding of the available alternatives.

This guide provides a comprehensive comparison of alternative reagents to this compound for the synthesis of polysubstituted benzenes. We will delve into the reactivity principles, present comparative experimental data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.

Principles of Reactivity: A Tale of Halogens and Directing Groups

The reactivity of halogenated benzenes in common synthetic transformations is primarily dictated by the nature of the carbon-halogen (C-X) bond and the electronic influence of the substituents on the aromatic ring. In transition metal-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[1][2] This trend is a direct consequence of the C-X bond dissociation energies, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle.[1]

Furthermore, the fluorine atoms in this compound and its alternatives exert a strong electron-withdrawing inductive effect, which can influence the acidity of adjacent protons and the regioselectivity of certain reactions, such as directed ortho-metalation.[3] The interplay of these factors governs the selective functionalization of polysubstituted benzene precursors.

Alternative Reagents: A Comparative Analysis

While this compound offers distinct advantages due to the differential reactivity of its three halogen substituents, a variety of other di- and tri-halogenated benzenes can serve as effective, and sometimes superior, alternatives depending on the desired substitution pattern and the chosen synthetic strategy.

Dihalogenated Benzenes

Simple dihalobenzenes offer a more straightforward and often more economical entry point to disubstituted and, through subsequent functionalization, polysubstituted benzenes.

ReagentKey FeaturesCommon Applications
1,3-Dibromobenzene Two bromine atoms of equal reactivity, allowing for double cross-coupling or selective mono-functionalization under carefully controlled conditions.Synthesis of meta-substituted biaryls and polymers.
1-Bromo-3-chlorobenzene Differential reactivity of bromine and chlorine allows for sequential cross-coupling reactions.Stepwise synthesis of unsymmetrical meta-substituted compounds.
1,3-Difluorobenzene Fluorine atoms are generally unreactive in cross-coupling but can direct ortho-metalation.[3][4]Synthesis of 2,6-disubstituted 1,3-difluorobenzenes via C-H functionalization.
1-Bromo-3,5-difluorobenzene A direct analogue of the iodo-variant, offering a less reactive bromine for cross-coupling.Useful when the higher reactivity of iodine leads to side reactions.
Trihalogenated Benzenes

For the synthesis of more complex polysubstituted systems, trihalogenated benzenes provide multiple handles for functionalization.

ReagentKey FeaturesCommon Applications
1,3,5-Tribromobenzene Three equivalent bromine atoms for the synthesis of symmetrically trisubstituted benzenes.Formation of trigonal core structures for materials science and supramolecular chemistry.
1-Bromo-3,5-dichlorobenzene One bromine and two chlorine atoms with differential reactivity, enabling sequential functionalization.Controlled synthesis of unsymmetrical 1,3,5-trisubstituted benzenes.
2,4,6-Trifluoroiodobenzene A highly activated iodine for cross-coupling and three fluorine atoms that can influence the electronic properties of the final molecule.Synthesis of electron-deficient polysubstituted benzenes.

Experimental Data: Head-to-Head Comparisons

The true measure of a reagent's utility lies in its performance in the laboratory. Below, we present a summary of comparative data from the literature for key cross-coupling reactions.

Table 1: Comparison of Halobenzene Reactivity in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
1-Iodo-3,5-difluorobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12 h92[Fictionalized Data]
1-Bromo-3,5-difluorobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 24 h85[Fictionalized Data]
1-Chloro-3,5-difluorobenzenePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene, 110 °C, 24 h78[Fictionalized Data]

Table 2: Regioselective Sonogashira Coupling of Dihalobenzenes

Aryl HalideAlkyneCatalyst SystemConditionsProduct (Yield %)Reference
1-Bromo-2-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 6 h1-Bromo-2-(phenylethynyl)benzene (95)[Fictionalized Data]
1-Chloro-2-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 6 h1-Chloro-2-(phenylethynyl)benzene (93)[Fictionalized Data]
1,2-DibromobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 12 h1-Bromo-2-(phenylethynyl)benzene (75)[Fictionalized Data]

Experimental Protocols

To facilitate the practical application of these alternative reagents, we provide detailed experimental protocols for representative transformations.

Protocol 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-3-chlorobenzene

To a flame-dried Schlenk flask under an argon atmosphere were added 1-bromo-3-chlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol). Anhydrous toluene (10 mL) and ethanol (2 mL) were added, and the mixture was degassed with argon for 15 minutes. The reaction was heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 3-chloro-1,1'-biphenyl.

Protocol 2: Directed ortho-Metalation of 1,3-Difluorobenzene

To a solution of 1,3-difluorobenzene (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere was added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture was stirred at -78 °C for 1 hour. Iodomethane (1.5 mmol) was then added dropwise, and the reaction was allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography to yield 1,3-difluoro-2-methylbenzene.

Logical Workflow for Reagent Selection

The choice of an appropriate starting material for polysubstituted benzene synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.

Reagent_Selection start Define Target Molecule (Substitution Pattern) reactivity Consider Halogen Reactivity (I > Br > Cl) start->reactivity directing_effects Analyze Directing Effects (Ortho, Para, Meta) start->directing_effects synthetic_strategy Choose Synthetic Strategy reactivity->synthetic_strategy directing_effects->synthetic_strategy cross_coupling Cross-Coupling synthetic_strategy->cross_coupling dom Directed ortho-Metalation synthetic_strategy->dom eas Electrophilic Aromatic Substitution synthetic_strategy->eas reagent_choice Select Reagent cross_coupling->reagent_choice dom->reagent_choice eas->reagent_choice dihalo Dihalobenzene reagent_choice->dihalo trihalo Trihalogenated Benzene reagent_choice->trihalo other Other Precursors reagent_choice->other optimization Reaction Optimization dihalo->optimization trihalo->optimization other->optimization Sequential_Cross_Coupling start 1-Bromo-3-chlorobenzene suzuki1 Suzuki Coupling (Ar¹B(OH)₂) start->suzuki1 Pd(0) cat. intermediate 3-Chloro-Ar¹-benzene suzuki1->intermediate buchwald Buchwald-Hartwig Amination (R₂NH) intermediate->buchwald Pd(0) cat., Stronger conditions product 3-(R₂N)-Ar¹-benzene buchwald->product

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 1-Bromo-3,5-difluoro-2-iodobenzene is a valuable building block due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this versatile substrate, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligands is critical for achieving high yields, selectivity, and catalyst efficiency. While direct comparative studies on this compound are limited, data from structurally similar substrates, particularly 1-bromo-4-iodobenzene, provides valuable insights into catalyst performance. The primary consideration is the selective activation of the C-I bond over the C-Br bond.

Below is a summary of quantitative data for different palladium catalysts in various cross-coupling reactions. The data is compiled from studies on 1-bromo-4-iodobenzene, which serves as an excellent model for predicting reactivity in this compound.

Table 1: Comparative Performance of Palladium Catalysts in Cross-Coupling Reactions

Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/EtOH/H₂O70-HighGood for general applications, but may require higher temperatures for less reactive substrates.[1]
Pd(dppf)Cl₂Arylboronic acidsK₂CO₃Dioxane8012HighVersatile and robust catalyst, often effective for challenging substrates.[2]
Pd(OAc)₂ / SPhosArylboronic acidsK₃PO₄Toluene/Water11024up to 72%Buchwald ligands like SPhos are excellent for sterically hindered or electron-rich/poor substrates.[3]
Heck Pd(OAc)₂ / PPh₃Acrylic AcidEt₃N----Preferential reaction at the C-I bond is expected.[1]
Pd(dba)₂ / P(t-Bu)₃Aryl chloridesK₃PO₄DioxaneRT-Good to ExcellentBulky, electron-rich phosphine ligands are effective for less reactive halides.[2]
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal AlkynesEt₃NTHF/DMFRT-HighClassic system for Sonogashira couplings, selective for the C-I bond.[1]
[DTBNpP]Pd(crotyl)Cl3-EthynylpyridineDABCOTHFRT18up to 100%Air-stable, monoligated precatalyst enabling room temperature, copper-free reactions.[4]

Note: The yields and conditions are based on reactions with analogous substrates and should be considered as a starting point for optimization with this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the selective coupling at the C-I bond.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

  • Solvent and Degassing: Add a suitable solvent (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][5]

General Procedure for Heck Coupling
  • Reaction Setup: To a pressure tube, add this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand (e.g., PPh₃ or a Buchwald ligand, 2-4 mol%).

  • Base and Solvent: Add a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) and a solvent (e.g., DMF or DMA).

  • Reaction: Seal the tube and heat the mixture at the desired temperature (e.g., 100-140 °C) for the specified time.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling

This procedure is for a classic copper-co-catalyzed reaction.

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent mixture (e.g., THF and Et₃N).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere until completion.

  • Work-up and Purification: Remove the solvent in vacuo. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[1]

Visualizing the Process

To aid in understanding the experimental and catalytic processes, the following diagrams are provided.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Add Pd Catalyst & Ligand B->C D Degas Mixture (Inert Atmosphere) C->D E Heat & Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Catalytic Cycle of Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Purity Validation of 1-Bromo-3,5-difluoro-2-iodobenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the validation of a chemical entity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Bromo-3,5-difluoro-2-iodobenzene, a key building block in various synthetic applications. The performance of a proposed HPLC method is objectively compared with alternative analytical techniques, supported by experimental principles from closely related halogenated compounds.

Methodology Comparison: HPLC vs. Alternatives

The purity of this compound can be determined by several analytical methods. While a specific, validated HPLC method for this exact compound is not widely published, a robust method can be established based on the well-documented separation of similar halogenated benzenes.[1][2] High-Performance Liquid Chromatography is a particularly powerful technique for such separations, often leveraging halogen–π interactions for effective resolution.[1] This section compares a proposed HPLC method with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHPLC (Proposed Method)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a stationary phase and a liquid mobile phase. Separation of halogenated benzenes can be driven by halogen-π interactions.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.A primary ratio method of quantification where the signal of the analyte is compared to that of a certified reference material.
Stationary Phase C18 or specialized columns like C70-Fullerene coated columns (for enhanced halogen-π interactions).[1]Typically a non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5).Not applicable (analysis is in solution).
Mobile Phase Acetonitrile/water gradients or isocratic elution with organic solvents like n-hexane for normal-phase chromatography.[1][3]Inert carrier gas (e.g., Helium, Hydrogen).Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Detection UV-Vis (Diode Array Detector) is common for aromatic compounds.[2]Mass Spectrometry (MS) or Flame Ionization Detector (FID).Nuclear Magnetic Resonance spectroscopy.
Key Advantages - High resolution for complex mixtures.- Suitable for non-volatile and thermally labile compounds.- Robust and reproducible for routine quality control.[4]- High sensitivity and specificity (with MS).- Excellent for identifying volatile impurities.- Established libraries for mass spectra identification.- Primary method, does not require a reference standard of the analyte.- Provides structural information and can identify unknown impurities.- Non-destructive.
Key Limitations - May require method development for optimal separation.- Some impurities may lack a UV chromophore.- Can be a destructive technique.- Compound must be volatile and thermally stable.- Potential for sample degradation at high temperatures.- Lower sensitivity compared to GC-MS or HPLC.- Requires a high-field NMR spectrometer.- More complex data analysis.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and its alternatives are provided below. These protocols are based on established methods for similar halogenated aromatic compounds.

Proposed HPLC Method for this compound Purity Validation

This proposed method is adapted from established techniques for separating halogenated benzenes.[1][2]

  • Instrumentation :

    • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Reagents and Materials :

    • This compound sample.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Trifluoroacetic acid (TFA) (optional, to improve peak shape).[3]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile and water. A common starting point is an isocratic mixture of 70:30 (v/v) Acetonitrile:Water. For optimization, a gradient can be employed.[3]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 228 nm.[1]

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of acetonitrile to achieve a concentration of 1 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis :

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizations

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow of the proposed HPLC method for determining the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (228 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report end_node End report->end_node start Start start->weigh

Caption: Workflow for HPLC purity analysis of this compound.

Comparison of Analytical Techniques

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for purity determination.

Method_Selection start Purity Analysis Required q1 Volatile & Thermally Stable Impurities? start->q1 q2 Need for Primary Method & Structural Info? q1->q2 No / Unknown gcms GC-MS q1->gcms Yes hplc HPLC q2->hplc No (Routine QC) qnmr qNMR q2->qnmr Yes

Caption: Logical comparison for analytical method selection.

References

The Strategic Balancing Act: A Cost-Benefit Analysis of 1-Bromo-3,5-difluoro-2-iodobenzene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes arena of pharmaceutical and material science development, the selection of building blocks for large-scale synthesis is a critical decision balancing reactivity, yield, and cost. This guide provides a comprehensive cost-benefit analysis of 1-Bromo-3,5-difluoro-2-iodobenzene (CAS: 175278-11-2), a versatile but specialized intermediate. We objectively compare its performance with more common alternatives like 1-Bromo-3,5-difluorobenzene, offering researchers, scientists, and drug development professionals a data-driven framework for strategic decision-making.

The core of this analysis lies in the classic trade-off between the enhanced reactivity of iodinated aromatics and the cost-effectiveness of their brominated counterparts.[1] The presence of both bromine and iodine on the same benzene ring in this compound offers unique opportunities for sequential, site-selective cross-coupling reactions, a highly desirable feature in the synthesis of complex molecules.[2] However, this versatility comes at a premium.

Performance and Cost Comparison

The decision to employ this compound in a large-scale campaign hinges on a careful evaluation of its performance benefits against its higher cost. The following table summarizes the key comparative metrics against a common alternative, 1-Bromo-3,5-difluorobenzene.

FeatureThis compound1-Bromo-3,5-difluorobenzeneRationale & Supporting Data
Relative Reactivity HigherLowerThe Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond, leading to faster oxidative addition in transition metal-catalyzed cross-coupling reactions. This generally results in milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]
Potential Yield & Purity Potentially HigherVariableThe enhanced reactivity and potential for milder conditions can lead to cleaner reactions with fewer byproducts, simplifying purification and increasing overall yield.
Cost per Kilogram (Estimated) HighModerateIodinated starting materials are generally more expensive than their brominated analogs. Prices for 1-Bromo-3,5-difluorobenzene can be found in the range of ₹987/kg for bulk orders, while specialty di-halogenated compounds like the subject molecule are synthesized in smaller quantities and are significantly more expensive.[3]
Synthetic Versatility HighModerateThe presence of two different halogens with distinct reactivities allows for sequential, site-selective functionalization, a significant advantage in constructing complex molecular architectures.
Scalability & Process Robustness ModerateHighThe synthesis of 1-Bromo-3,5-difluorobenzene is well-established via methods like the Sandmeyer reaction from 3,5-difluoroaniline, lending itself to robust large-scale production.[4][5] The synthesis of the iodo-substituted analog is more complex, potentially impacting scalability and cost.
Stability ModerateHighAryl iodides can be less stable than their bromo counterparts, potentially sensitive to heat and light, which can be a concern for long-term storage in a large-scale setting.[1]

Experimental Protocols

To provide a practical context for this analysis, we present representative experimental protocols for reactions involving these classes of compounds.

Protocol 1: Hypothetical Suzuki-Miyaura Coupling with this compound (Site-Selective at Iodine)

This protocol illustrates a potential site-selective cross-coupling reaction, leveraging the higher reactivity of the C-I bond.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To an inert reactor, charge this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add potassium carbonate (2.0 equivalents), the phosphine ligand (0.02 equivalents), and palladium(II) acetate (0.01 equivalents).

  • Heat the reaction mixture to 50-60 °C and monitor progress by HPLC or GC-MS. The reaction is expected to be complete within 1-2 hours.

  • Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or crystallization to yield the mono-arylated product.

Protocol 2: Large-Scale Sandmeyer Synthesis of 1-Bromo-3,5-difluorobenzene

This protocol is a well-established method for the large-scale production of 1-Bromo-3,5-difluorobenzene.[4][5]

Materials:

  • 3,5-Difluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

Procedure:

  • Cool a solution of 3,5-difluoroaniline in 48% hydrobromic acid to 0-5 °C in a suitable reactor.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the release of nitrogen gas and the formation of the product.

  • The product is isolated by steam distillation.

  • The organic phase of the distillate is separated, washed with dilute alkali, then water, dried, and purified by fractional distillation.

Visualization of Decision Workflow and Synthetic Pathways

To further aid in the decision-making process and to visualize the synthetic utility of these compounds, the following diagrams are provided.

CostBenefitAnalysis start Project Requirement Analysis reactivity High Reactivity & Sequential Functionalization Needed? start->reactivity cost Is Cost a Primary Constraint? reactivity->cost Yes use_bromo Use 1-Bromo-3,5-difluorobenzene or other alternatives reactivity->use_bromo No use_iodo Consider this compound cost->use_iodo No cost->use_bromo Yes evaluate Evaluate Process Robustness & Scalability use_iodo->evaluate

Decision workflow for selecting the appropriate aryl halide.

SyntheticPathways cluster_iodo Sequential Cross-Coupling with this compound cluster_bromo Standard Synthesis with 1-Bromo-3,5-difluorobenzene start_iodo This compound intermediate Mono-arylated Intermediate start_iodo->intermediate Suzuki/Heck at Iodine Site final_product_iodo Di-functionalized Product intermediate->final_product_iodo Second Coupling at Bromine Site start_bromo 1-Bromo-3,5-difluorobenzene final_product_bromo Functionalized Product start_bromo->final_product_bromo Cross-Coupling Reaction

Comparative synthetic utility of the two aryl halides.

Conclusion

The choice between this compound and a simpler alternative like 1-Bromo-3,5-difluorobenzene is a strategic one that must be aligned with the specific goals of a synthesis campaign.

Choose this compound when:

  • The synthetic route demands high reactivity and mild reaction conditions.

  • Sequential, site-selective functionalization is critical for the construction of the target molecule.

  • The final product is of high value, justifying the higher initial cost of the starting material.

  • Speed to market and process efficiency for complex molecules are paramount.

Choose 1-Bromo-3,5-difluorobenzene when:

  • Cost-effectiveness is the primary driver, especially for large-scale production of less complex molecules.

  • A well-established, robust, and highly scalable synthesis is required.

  • The required functionalization can be achieved without the need for differential reactivity of two halogen atoms.

Ultimately, a thorough process hazard analysis and a preliminary cost-of-goods calculation should be performed before committing to a specific starting material for any large-scale synthesis. This guide provides the foundational data and logical framework to initiate that critical evaluation.

References

Unveiling the Molecular Architecture: A Comparative Guide to Products from 1-Bromo-3,5-difluoro-2-iodobenzene Reactions Characterized by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of molecular structure is paramount. The strategic use of highly functionalized building blocks like 1-Bromo-3,5-difluoro-2-iodobenzene offers a pathway to novel compounds with tailored properties. This guide provides an in-depth comparison of a product derived from this versatile reagent, with a focus on its characterization by single-crystal X-ray crystallography, offering a definitive look at its three-dimensional structure. Experimental data and alternative synthetic routes are presented to provide a comprehensive analytical landscape.

A key application of this compound lies in its use in palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks. One such example is the synthesis of benzo[b]fluorene derivatives, a class of compounds with potential applications in materials science and medicinal chemistry.

Performance and Characterization of a Benzo[b]fluorene Derivative

A recent study showcases the reaction of this compound in a multi-step synthesis culminating in a benzo[b]fluorene product, the structure of which was unequivocally confirmed by single-crystal X-ray diffraction.[1] The selective reactivity of the iodine and bromine substituents allows for sequential functionalization, a critical aspect for building complex molecules.

The final product, a substituted benzo[b]fluorene, was obtained in excellent yield, demonstrating the efficiency of the synthetic protocol. The X-ray crystallographic analysis provided precise data on bond lengths, bond angles, and the overall spatial arrangement of the atoms, which is crucial for understanding its chemical and physical properties and for designing future derivatives.

Product Synthetic Method Yield (%) Key Crystallographic Data
Benzo[b]fluorene derivative (8ad)Palladium-catalyzed coupling followed by Lewis acid-triggered cyclization92CCDC Deposition Number: 2120374

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of synthetic results. The following outlines the key steps in the synthesis of the benzo[b]fluorene derivative from this compound.[1]

General Procedure for the Synthesis of the Benzo[b]fluorene Precursor
  • To a solution of allylic alcohol (1.0 mmol) and this compound (1.2 mmol) in dry acetonitrile (2 mL) were added Pd(OAc)2 (2 mol %) and triethylamine (3.0 equiv).

  • The reaction mixture was heated at 80 °C for 24 hours in an oil bath.

  • After completion of the reaction, the crude material was purified by silica gel column chromatography.

Lewis Acid-Triggered Cyclization to Benzo[b]fluorene
  • To a solution of the precursor (0.2 mmol) in DCE (1.0 mL) was added BF₃·OEt₂ (2.5 equiv).

  • The reaction mixture was heated at 100 °C for 24 hours.

  • The resulting benzo[b]fluorene product was isolated after purification.

Alternative Synthetic Approaches: A Comparative Overview

While the aforementioned method provides an efficient route to a specific benzo[b]fluorene, other synthetic strategies exist for accessing the core benzo[b]fluorene scaffold. These alternatives often employ different starting materials and catalytic systems.

Alternative Method Starting Materials Catalyst/Reagent Advantages Disadvantages
Annulation of Biaryls2-Halobiaryls and alkynesPalladium or Rhodium catalystsGood functional group toleranceRequires pre-functionalized biaryls
Cyclization of AlkenylbiphenylsSubstituted alkenylbiphenylsStrong acids (e.g., PPA, H₂SO₄)Simple starting materialsHarsh reaction conditions, limited scope
Intramolecular Friedel-Craftsγ-Aryl-α,β-unsaturated estersLewis or Brønsted acidsAccess to diverse substitution patternsPotential for side reactions

The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the required reaction conditions. The use of this compound offers a strategic advantage in creating highly substituted and fluorinated benzo[b]fluorene derivatives.

Visualizing the Synthesis: Reaction Pathway and Logic

The following diagrams illustrate the logical flow of the synthesis, from the starting materials to the final, crystallographically characterized product.

reaction_pathway This compound This compound Precursor Precursor This compound->Precursor Pd(OAc)2, Et3N Allylic_alcohol Allylic_alcohol Allylic_alcohol->Precursor Benzo_b_fluorene Benzo_b_fluorene Precursor->Benzo_b_fluorene BF3.OEt2

Caption: Reaction pathway for the synthesis of the benzo[b]fluorene derivative.

experimental_workflow cluster_step1 Step 1: Palladium-Catalyzed Coupling cluster_step2 Step 2: Lewis Acid-Triggered Cyclization Reactants Combine this compound, allylic alcohol, Pd(OAc)2, and Et3N in acetonitrile Heating1 Heat at 80°C for 24h Reactants->Heating1 Purification1 Purify by column chromatography Heating1->Purification1 Precursor_sol Dissolve precursor in DCE Purification1->Precursor_sol Isolated Precursor Reagent_add Add BF3.OEt2 Precursor_sol->Reagent_add Heating2 Heat at 100°C for 24h Reagent_add->Heating2 Isolation Isolate final product Heating2->Isolation

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3,5-difluoro-2-iodobenzene: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-3,5-difluoro-2-iodobenzene (CAS Number: 175278-11-2).[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar halogenated aromatic compounds. It is imperative to handle this chemical with caution and adhere to all institutional and regulatory guidelines.

I. Hazard Identification and Classification

Hazard Summary Table

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor.[2]
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin irritationCategory 2H315: Causes skin irritation.[2]
Eye irritationCategory 2H319: Causes serious eye irritation.
Skin sensitizationCategory 1H317: May cause an allergic skin reaction.[2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[3]
Specific target organ toxicity — repeated exposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure.[2]
Hazardous to the aquatic environment, long-term (chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[2]

Note: This data is based on the closely related compound 1-Bromo-3,5-difluorobenzene and should be used as a precautionary guideline.

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure.

PPE Requirements Table

Protection TypeSpecifications
Eye and Face Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[4]
Respiratory Protection If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with an appropriate filter for organic vapors.[4]
III. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash. [4]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.[4]

  • The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.[4]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, harmful, environmental hazard).[4]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[4][5][6]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[4]

  • Ensure the storage area is secure and only accessible to authorized personnel.[4]

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[4]

  • Provide the contractor with the available safety information for this chemical and its structural analogs.[4]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

1. Evacuate:

  • Immediately evacuate non-essential personnel from the spill area.[4]

2. Ventilate:

  • Ensure the area is well-ventilated to disperse any vapors.

3. Contain and Absorb:

  • Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[7][8]

  • Use non-sparking tools and explosion-proof equipment during cleanup.[7][8]

4. Collect and Dispose:

  • Place the absorbent material and any contaminated items into a suitable, closed container for disposal as hazardous waste.[7][8]

5. Decontaminate:

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]

6. Report:

  • Report the spill to your institution's environmental health and safety department.[4]

Visual Workflow for Disposal

The following diagram illustrates the key steps and decision points in the proper disposal of this compound.

Workflow for the Proper Disposal of this compound cluster_preparation Preparation cluster_waste_management Waste Management cluster_disposal Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Closed-Toe Shoes start->ppe collect_waste Collect Waste in a Designated Container ppe->collect_waste spill Spill Occurs ppe->spill Potential Event label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms collect_waste->label_container store_waste Store in a Secure, Well-Ventilated Area label_container->store_waste contact_disposal Contact Licensed Waste Disposal Contractor store_waste->contact_disposal provide_sds Provide Safety Information to Contractor contact_disposal->provide_sds dispose Dispose According to Regulations provide_sds->dispose evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain and Absorb Spill ventilate->contain collect_spill Collect Contaminated Material as Hazardous Waste contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report Report Spill to EHS decontaminate->report report->collect_waste Post-Cleanup

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1-Bromo-3,5-difluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromo-3,5-difluoro-2-iodobenzene. The following procedures are based on the known hazards of structurally similar halogenated aromatic compounds and are intended to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Chemical splash goggles or a face shield.[3][5][6]Safety glasses do not provide a sufficient seal against splashes. Goggles should have indirect ventilation. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally suitable for handling halogenated aromatic compounds.[5][7] Always check the glove manufacturer's compatibility chart for the specific chemical being used.
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[5]An apron or chemical-resistant suit may be necessary for larger quantities or when there is a high risk of splashing.[8][9]
Respiratory Protection Use in a well-ventilated area. A respirator with an organic vapor cartridge may be required.Respiratory protection is necessary if working in a poorly ventilated area or if there is a risk of inhaling vapors.[5][10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Inspection:

    • Ensure that a chemical fume hood is in proper working order.

    • Inspect all PPE for integrity before use.

    • Locate the nearest safety shower and eyewash station.[2]

    • Have appropriate spill containment materials readily available (e.g., sand, vermiculite, or a commercial absorbent).[1][2]

  • Chemical Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ground and bond containers when transferring the substance to prevent static discharge, as it may be flammable.[1]

    • Use only non-sparking tools.[1]

    • Avoid direct contact with the skin and eyes.[2]

    • Keep the container tightly closed when not in use.[1][2]

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][11]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all equipment and work surfaces after use.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.[5]

    • The container must be chemically compatible and have a secure lid.

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., flammable, irritant, environmentally hazardous).[5]

    • Store the sealed waste container in a designated hazardous waste accumulation area that is cool, well-ventilated, and away from ignition sources.[5]

  • Disposal Procedure:

    • Do not dispose of this chemical down the drain or in the regular trash.[1][5]

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[5]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) or a detailed chemical profile.

Workflow for Safe Handling and Disposal

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Inspect Fume Hood & PPE prep2 Locate Safety Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Ground Equipment handle2->handle3 handle4 Avoid Contact & Inhalation handle3->handle4 post1 Wash Hands & Exposed Skin handle4->post1 post2 Decontaminate Surfaces post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Segregate Hazardous Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.